N4-AcetylSulfanilamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
121-69-9 |
|---|---|
Molecular Formula |
C32H16 |
Origin of Product |
United States |
Foundational & Exploratory
N4-Acetylsulfanilamide: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetylsulfanilamide, a key metabolite of sulfanilamide antibiotics, plays a crucial role in understanding the pharmacology and toxicology of this class of drugs. This document provides an in-depth technical overview of the chemical properties and structural features of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of experimental workflows to facilitate a thorough understanding of this compound.
Chemical Structure and Identification
This compound, with the systematic IUPAC name N-(4-sulfamoylphenyl)acetamide , is a derivative of sulfanilamide where one of the hydrogen atoms of the aniline amino group is replaced by an acetyl group.[1][2] This acetylation is a significant metabolic pathway for sulfanilamide in many organisms.
The structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide[1][2] |
| CAS Number | 121-61-9[3] |
| Molecular Formula | C8H10N2O3S[2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[2] |
| InChI | InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)[2] |
| InChIKey | PKOFBDHYTMYVGJ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Weight | 214.24 g/mol [2] |
| Melting Point | 214-217 °C[3] |
| Boiling Point | 418.91 °C (at 101,325 Pa)[3] |
| Solubility | Slightly soluble in water.[3] Soluble in DMSO and methanol.[3] |
| pKa | 9.88 ± 0.12 (Predicted)[3] |
| Appearance | White to off-white solid[3] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Synthesis of this compound
A common laboratory synthesis of this compound involves the acetylation of sulfanilamide.
Materials:
-
Sulfanilamide
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Dissolve sulfanilamide in glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol and water to obtain pure this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Solubility Determination (Gravimetric Method)
The solubility of this compound in a given solvent can be determined by the gravimetric method.[4]
Procedure:
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solid to the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the withdrawn sample completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/L or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[1][5]
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the amide proton, the sulfonamide protons, and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. Key vibrational frequencies would include:
-
N-H stretching vibrations for the amide and sulfonamide groups.
-
C=O stretching vibration of the amide group.
-
S=O stretching vibrations of the sulfonamide group.
-
Aromatic C-H and C=C stretching vibrations.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated data, along with the described experimental protocols and workflows, offer a valuable resource for scientists and researchers. A thorough understanding of these fundamental characteristics is essential for the continued study of sulfanilamide metabolism and for the development of new therapeutic agents.
References
Synthesis of N4-Acetylsulfanilamide from Sulfanilamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N4-acetylsulfanilamide from sulfanilamide. The document details various experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow to facilitate understanding and replication.
Introduction
This compound is a key intermediate in the synthesis of various sulfa drugs and other pharmacologically active compounds. The acetylation of the N4-amino group of sulfanilamide is a crucial step to modulate the compound's solubility, bioavailability, and activity. This guide focuses on the direct acetylation of sulfanilamide, a common and efficient transformation in medicinal and organic chemistry.
Reaction Scheme
The synthesis of this compound from sulfanilamide is achieved through the acetylation of the aromatic amine functional group. The most common method employs acetic anhydride as the acetylating agent.
General Reaction:
Experimental Protocols
Several methods have been reported for the acetylation of sulfanilamide. The choice of method may depend on factors such as desired yield, reaction time, and available resources. Below are detailed protocols for various approaches.
Method 1: Conventional Acetylation using Acetic Anhydride
This is a classic and widely used method for the acetylation of aromatic amines.
Protocol:
-
Dissolve sulfanilamide in a suitable solvent, such as glacial acetic acid or a mixture of water and a co-solvent.
-
Slowly add acetic anhydride to the solution with stirring. An excess of acetic anhydride is typically used.
-
The reaction mixture is often heated to increase the rate of reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of cold water.
-
The crude this compound is collected by vacuum filtration, washed with cold water to remove impurities, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.
Method 2: Lewis Acid-Catalyzed Acetylation
The use of a Lewis acid catalyst can enhance the reaction rate and yield under milder conditions.
Protocol:
-
To a mixture of sulfanilamide and a catalytic amount of a Lewis acid (e.g., stannous oxide nanoparticles), add a suitable solvent like tetrahydrofuran (THF).[1]
-
Add acetic anhydride to the suspension.
-
Stir the reaction mixture at a specific temperature (e.g., 60°C) for a designated time (e.g., 60 minutes).[1]
-
Monitor the reaction by TLC.
-
Upon completion, the catalyst can be recovered by filtration.
-
The product is isolated from the filtrate by evaporation of the solvent and subsequent purification steps as described in Method 1.
Method 3: Solvent-Free Acetylation
This method offers a more environmentally friendly approach by eliminating the use of a solvent.
Protocol:
-
Thoroughly mix sulfanilamide and a stoichiometric amount of acetic anhydride in a reaction vessel.
-
A catalyst, such as vanadyl sulfate (VOSO₄·5H₂O), can be added to promote the reaction.
-
The reaction mixture is stirred at room temperature or with gentle heating.
-
The reaction is monitored by TLC.
-
Once the reaction is complete, the product is worked up by adding water and then neutralizing with a mild base (e.g., sodium bicarbonate).
-
The precipitated product is collected by filtration, washed, and dried.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Method | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Lewis Acid Catalysis | Acetic Anhydride | Stannous Oxide Nanoparticles | THF | 60 | 60 | 85 | [1] |
| Acid Catalysis | Acetic Anhydride | Sulfuric Acid (catalytic) | Acetonitrile | 60 | - | High | [2] |
| Solvent-Free | Acetic Anhydride | VOSO₄·5H₂O (1%) | None | Room Temp | 120-1440 | Good |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [3] |
| Molecular Weight | 214.24 g/mol | [3] |
| Melting Point | 219 °C | |
| Appearance | White crystalline powder | |
| ¹H NMR (DMSO-d₆) | ||
| δ 2.05 (s, 3H, -COCH₃) | ||
| δ 7.20 (s, 2H, -SO₂NH₂) | ||
| δ 7.65 (d, 2H, Ar-H) | ||
| δ 7.75 (d, 2H, Ar-H) | ||
| δ 10.20 (s, 1H, -NHCO-) | ||
| ¹³C NMR | ||
| δ 24.0 (-CH₃) | [3] | |
| δ 118.0 (Ar-C) | [3] | |
| δ 127.0 (Ar-C) | [3] | |
| δ 138.0 (Ar-C) | [3] | |
| δ 143.0 (Ar-C) | [3] | |
| δ 168.5 (C=O) | [3] | |
| IR (KBr, cm⁻¹) | ||
| 3470, 3360 (N-H str) | ||
| 1680 (C=O str) | ||
| 1590 (aromatic C=C str) | ||
| 1330, 1150 (S=O str) |
Reaction Mechanism and Experimental Workflow
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from sulfanilamide and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the N4-amino group of sulfanilamide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the acetylated product and an acetate leaving group.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from sulfanilamide is a robust and well-established chemical transformation. This guide has provided a detailed overview of various experimental protocols, quantitative data, and visual representations of the underlying mechanism and workflow. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, enabling them to effectively plan and execute the synthesis of this important compound.
References
The Biological Activity of N4-Acetylsulfanilamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfanilamide is a key metabolite of the sulfonamide class of antibiotics. While the parent sulfonamides have a well-established mechanism of action as antimicrobial agents, the biological profile of their acetylated metabolites, such as this compound, is distinct and warrants specific investigation. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data where available, and detailing relevant experimental protocols for its study.
Core Biological Activities
The biological activity of this compound is multifaceted, encompassing its limited antimicrobial properties and its more significant role as an enzyme inhibitor.
Antimicrobial Activity
Enzyme Inhibition
The primary biological activity of this compound appears to be its role as an enzyme inhibitor, specifically targeting carbonic anhydrases.
Dihydropteroate Synthase (DHPS) Inhibition:
The defining mechanism of action for the sulfonamide class of antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] Sulfonamides are structural analogs of the natural substrate, para-aminobenzoic acid (PABA), and their binding to DHPS blocks the synthesis of dihydrofolate, a precursor for essential nucleotides. This ultimately leads to a bacteriostatic effect.[3]
However, the acetylation of the N4-amino group, as in this compound, is believed to significantly reduce or abolish its inhibitory activity against DHPS. The free N4-amino group is crucial for the structural mimicry of PABA and for binding to the active site of the enzyme.[2] While direct quantitative data (IC50 or Ki values) for the inhibition of DHPS by this compound is not available in the reviewed literature, studies on related compounds have shown that disubstitution of the arylamine group leads to a complete loss of inhibitory activity.[4]
Carbonic Anhydrase Inhibition:
In contrast to its lack of significant DHPS inhibition, this compound has been shown to be an inhibitor of various carbonic anhydrase (CA) isoforms.[5] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing essential roles in physiological processes such as pH regulation and fluid balance.[6]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against human carbonic anhydrase isoforms.
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) |
| Carbonic Anhydrase II (CAII) | This compound | 246 nM[5] |
| Carbonic Anhydrase IX (CAIX) | This compound | 135 nM[5] |
| Carbonic Anhydrase XII (CAXII) | This compound | 49 nM[5] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. This compound, being largely inactive against DHPS, does not significantly participate in this pathway.
Folic acid synthesis pathway and the inhibitory action of sulfonamides.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow:
References
- 1. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N4-Acetylsulfanilamide: Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N4-Acetylsulfanilamide, a key metabolite of the first commercially available antibacterial sulfonamide, sulfanilamide. The document details its discovery and historical significance in the context of the dawn of the antibiotic era. A thorough compilation of its physicochemical properties is presented in a structured tabular format for easy reference. The guide elucidates its mechanism of action, focusing on the inhibition of the bacterial folic acid synthesis pathway, and provides detailed experimental protocols for its synthesis, purification, and the evaluation of its biological activity. Furthermore, this guide includes mandatory visualizations, using the DOT language to create diagrams of the relevant biochemical pathway and a typical drug discovery workflow, to facilitate a deeper understanding of its biological context and the process of identifying similar bioactive compounds.
Discovery and History
The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamide drugs. In 1935, Gerhard Domagk, a physician at I. G. Farben in Germany, discovered that a red dye named Prontosil was effective in treating streptococcal infections in mice and humans. This discovery, which earned Domagk the Nobel Prize in Medicine in 1939, marked the beginning of the era of chemotherapy.[1]
Subsequent research by Ernest Fourneau and his team at the Pasteur Institute in Paris in 1936 revealed that Prontosil was a prodrug.[1] It was metabolized in the body to the active antibacterial agent, para-aminobenzenesulfonamide, which became known as sulfanilamide.[1] This pivotal finding shifted the focus of research to derivatives of sulfanilamide, leading to the development of a vast family of "sulfa drugs" that saved millions of lives before the widespread use of penicillin.[1]
This compound was identified as a major metabolite of sulfanilamide in humans and other animals. The acetylation of the N4 amino group was found to be a key step in the detoxification and excretion of sulfanilamide. This metabolic conversion, occurring primarily in the liver, renders the compound inactive as an antibacterial agent but plays a crucial role in its pharmacokinetic profile. While not developed as a drug itself, the study of this compound has been essential for understanding the metabolism and mechanism of action of sulfonamide antibiotics.
Physicochemical Properties
A comprehensive collection of the physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in drug design, formulation, and analytical chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide | [2] |
| Synonyms | 4-Acetamidobenzenesulfonamide, N-Acetylsulfanilamide, p-Sulfamylacetanilide | [3] |
| CAS Number | 121-61-9 | [3] |
| Molecular Formula | C₈H₁₀N₂O₃S | [2] |
| Molecular Weight | 214.24 g/mol | [2] |
| Melting Point | 214-217 °C | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Slightly soluble in water. Soluble in DMSO (66.67 mg/mL) and slightly soluble in Methanol. | [3][4] |
| pKa (Predicted) | 9.88 ± 0.12 | [3] |
| LogP (Predicted) | 0.292 (Crippen), 2.146 (XLogP3) | [5][6] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Detailed spectroscopic data is critical for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the amide proton, the sulfonamide protons, and the methyl protons of the acetyl group. The aromatic protons would likely appear as two doublets in the region of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The amide (NH) proton would appear as a singlet, typically downfield (around 10 ppm), and the sulfonamide (NH₂) protons would also likely be a broad singlet. The methyl protons of the acetyl group would be a sharp singlet at around 2.1 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the acetyl group (around 168 ppm), the methyl carbon of the acetyl group (around 24 ppm), and four signals for the aromatic carbons, with two being more intense due to symmetry.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands are listed in Table 2.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3400-3200 | N-H stretching (sulfonamide and amide) |
| 3100-3000 | C-H stretching (aromatic) |
| ~1670 | C=O stretching (amide I band) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1550 | N-H bending (amide II band) |
| ~1330, ~1150 | S=O stretching (asymmetric and symmetric, sulfonamide) |
Table 2: Characteristic Infrared Absorption Bands for this compound [9][10][11]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 214. Key fragmentation patterns would involve the loss of the acetyl group, cleavage of the sulfonamide group, and fragmentation of the aromatic ring. Common fragments would be expected at m/z 172 ([M-CH₂CO]⁺), m/z 156 ([M-NH₂SO]⁺), and m/z 92 (C₆H₄NH₂⁺).[1][2][12][13]
Mechanism of Action: Inhibition of Folate Synthesis
This compound is the inactive metabolite of the antibacterial agent sulfanilamide. The antibacterial activity of sulfanilamide and other sulfonamides stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the de novo synthesis of folic acid in bacteria.
Folic acid is an essential precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an excellent target for selective toxicity.
Sulfanilamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfanilamides prevent the incorporation of PABA into dihydropteroic acid, thus halting the folic acid synthesis pathway and inhibiting bacterial growth. The acetylation of the N4-amino group in this compound alters its structure, preventing it from effectively binding to the DHPS active site, thus rendering it inactive.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.
Experimental Protocols
Synthesis of this compound
The following protocol describes a standard laboratory procedure for the synthesis of this compound from sulfanilamide.
Materials:
-
Sulfanilamide
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, Buchner funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolution of Sulfanilamide: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sulfanilamide in 50 mL of glacial acetic acid with gentle warming and stirring.
-
Acetylation: To the warm solution, add 5.0 mL of acetic anhydride in one portion with continuous stirring.
-
Hydrolysis of Excess Acetic Anhydride: Immediately after the addition of acetic anhydride, add a solution of 5.0 g of sodium acetate dissolved in 20 mL of water. This will hydrolyze any remaining acetic anhydride and buffer the reaction mixture.
-
Precipitation: Cool the reaction mixture in an ice bath for 30 minutes with occasional stirring. This compound will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two 20 mL portions of cold deionized water.
-
Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, TLC, NMR, and IR spectroscopy.[14][15][16]
Determination of Minimum Inhibitory Concentration (MIC)
The following broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Grow the bacterial strains in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to obtain a range of concentrations (e.g., from 512 µg/mL to 0.5 µg/mL). Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[17][18][19]
Sulfonamide Drug Discovery Workflow
The discovery and development of new sulfonamide-based drugs follow a well-established workflow, from initial screening to preclinical and clinical development.
Caption: A Generalized Workflow for Sulfonamide Drug Discovery.
Conclusion
This compound, while not a therapeutic agent itself, holds a significant place in the history of medicinal chemistry. Its identification as a primary metabolite of sulfanilamide was a crucial step in understanding the pharmacokinetics and metabolism of the first generation of antibiotics. The data and protocols presented in this technical guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the properties and biological context of this historically important molecule. The continued study of such metabolites remains relevant for the design of new therapeutic agents with improved efficacy and metabolic stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetylsulfanilamide [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. echemi.com [echemi.com]
- 7. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Carbonic Anhydrase Inhibitory Activity of N4-Acetylsulfanilamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carbonic Anhydrases and Their Inhibition by Sulfonamides
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in numerous physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[2] There are at least 15 known human CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3]
The inhibition of specific CA isoforms has been a successful strategy in the development of therapeutic agents for a range of conditions, including glaucoma, epilepsy, and altitude sickness.[4] Sulfonamides are a well-established class of CA inhibitors, with the primary sulfonamide moiety (SO2NH2) acting as a key pharmacophore that coordinates to the zinc ion in the enzyme's active site.[5] N4-Acetylsulfanilamide, a derivative of the parent compound sulfanilamide, falls into this chemical class.
Quantitative Analysis of Carbonic Anhydrase Inhibition
While specific inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound are not extensively documented in readily accessible literature, the following tables present data for the parent compound, sulfanilamide, and a potent, clinically used CA inhibitor, acetazolamide. This information provides a benchmark for the range of activities observed within this class of compounds.
Table 1: Carbonic Anhydrase Inhibition Data for Sulfanilamide
| Isoform | Kᵢ (nM) |
| hCA I | 250 |
| hCA II | 12.1 |
| hCA IX | 25.8 |
| hCA XII | 5.7 |
Note: Data is for the parent compound, sulfanilamide, and is provided for comparative purposes.
Table 2: Carbonic Anhydrase Inhibition Data for Acetazolamide (a standard inhibitor)
| Isoform | Kᵢ (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA VII | 2.5 |
| hCA IX | 25 |
| hCA XII | 5.7 |
Data presented is for Acetazolamide, a well-characterized carbonic anhydrase inhibitor, and serves as a reference.[3]
Experimental Protocols for Determining Carbonic Anhydrase Inhibitory Activity
The assessment of a compound's ability to inhibit carbonic anhydrase is typically conducted using one of two primary assay types: the stopped-flow CO₂ hydration assay or the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase – the hydration of CO₂. The assay monitors the pH change resulting from the proton produced during the reaction.
Methodology:
-
Reagent Preparation:
-
A buffer solution (e.g., Tris or HEPES) containing a pH indicator (e.g., phenol red) is prepared.[6]
-
The carbonic anhydrase enzyme solution is prepared in a suitable buffer.
-
A CO₂-saturated water solution is prepared by bubbling CO₂ gas through chilled, deionized water.
-
The inhibitor solution (e.g., this compound) is prepared at various concentrations.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer is used to rapidly mix the reactants and monitor the change in absorbance of the pH indicator over a short time frame (milliseconds to seconds).[6]
-
-
Procedure:
-
The enzyme solution (with or without the inhibitor) is mixed with the buffer containing the pH indicator in the stopped-flow instrument.
-
This mixture is then rapidly combined with the CO₂-saturated solution.
-
The decrease in pH, as the enzyme catalyzes the hydration of CO₂ to bicarbonate and a proton, is monitored by the change in the absorbance of the pH indicator at its λmax.[6]
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
Inhibition constants (Kᵢ) are determined by measuring the initial velocities at different substrate (CO₂) and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.[6]
-
References
- 1. An overview of novel antimicrobial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of N4-Acetylsulfanilamide in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfanilamide is a primary metabolite of sulfanilamide and other sulfonamide antibiotics.[1] Its formation is a critical step in the biotransformation and detoxification of these widely used drugs.[2] Understanding the metabolism of sulfonamides, with this compound as a key player, is paramount for assessing drug efficacy, potential toxicity, and inter-individual variability in patient response. This technical guide provides an in-depth exploration of the role of this compound in drug metabolism studies, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
The Metabolic Pathway: N-Acetylation of Sulfonamides
The primary metabolic route for sulfanilamide and many other sulfonamide drugs is N-acetylation, a phase II conjugation reaction.[3] This process is catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from the cofactor acetyl-CoA to the arylamine group of the sulfonamide.[3][4] This acetylation primarily occurs at the N4-position, resulting in the formation of this compound.[4]
There are two main human NAT isoenzymes, NAT1 and NAT2, both of which are polymorphic.[3][5] NAT2 is predominantly found in the liver and gut and is the primary enzyme responsible for the metabolism of many drugs, including sulfonamides.[2] Genetic polymorphisms in the NAT2 gene lead to different acetylator phenotypes: slow, intermediate, and rapid acetylators.[3] This genetic variation is a major cause of inter-individual differences in the rate of sulfonamide metabolism and can influence both the therapeutic effect and the risk of adverse drug reactions.[3][6] Slow acetylators, for instance, have an increased risk of toxicity from drugs like hydralazine and isoniazid, and are also more susceptible to idiosyncratic reactions to sulfonamides.[5][6][7]
The acetylation of sulfanilamide to this compound generally results in a less water-soluble compound. However, N4-acetylsulfonamides are typically excreted by active tubular secretion in the kidneys.[8]
Metabolic conversion of sulfanilamide.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of sulfanilamide and its metabolite, this compound, has been studied in various species. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of Sulfanilamide and this compound in Pre-ruminant Calves after Intravenous Administration of Sulfanilamide (14.0 mg/kg)
| Parameter | Sulfanilamide (SAA) | This compound (N4) | Reference |
| Elimination Half-life (t½) | 4.1 h | - | [9] |
| Urinary Recovery (% of dose) | 10 - 16% | at least 69% | [9] |
| Plasma Concentration | Exceeded by N4 after 4 hours | - | [9] |
Table 2: Mean Maximum Plasma and Milk Concentrations of Sulfanilamide and its Metabolites in Dairy Cows after a Single Oral Dose of Sulfanilamide (200 mg/kg)
| Compound | Mean Max Plasma Conc. (µg/ml) | Mean Max Milk Conc. (µg/ml) | Reference |
| Sulfanilamide (SAA) | 64 | 52 | [9] |
| This compound (N4) | 48 | 89 | [9] |
| N1-Acetylsulfanilamide (N1) | 0.72 | 2.3 | [9] |
| N1,N4-Diacetylsulfanilamide (N1N4) | 24 | 98 | [9] |
Table 3: Elimination Half-life of N4-Acetylsulfonamide Derivatives in Humans
| N4-Acetylsulfonamide Group | Elimination Half-life (T1/2) | Reference |
| Group 1 | 4 - 6 h | [8] |
| Group 2 | 10 - 20 h | [8] |
Experimental Protocols for Studying Sulfanilamide Metabolism
A variety of experimental methods are employed to investigate the metabolism of sulfonamides and the role of this compound.
In Vivo Acetylator Phenotyping
A common method to determine an individual's acetylator phenotype is through the administration of a probe drug, followed by the analysis of metabolite ratios in urine or plasma. Caffeine has been used as a safe in vivo probe for this purpose.[6]
Protocol Outline:
-
Administration: A standard dose of the probe drug (e.g., caffeine) is administered to the subject.
-
Sample Collection: Urine or blood samples are collected at specific time points after administration.
-
Metabolite Analysis: The concentrations of the parent drug and its acetylated metabolite (e.g., N-acetylated caffeine metabolites) are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Phenotype Determination: The ratio of the acetylated metabolite to the parent drug is calculated. This ratio is then used to classify the individual as a slow, intermediate, or rapid acetylator based on established cutoff values.
In Vitro Lymphocyte Assay for Metabolite Toxicity
To assess the potential toxicity of sulfonamide metabolites, in vitro assays using lymphocytes can be performed.[6] This method helps to understand individual susceptibility to adverse drug reactions.[6]
Protocol Outline:
-
Lymphocyte Isolation: Lymphocytes are isolated from the blood of the subjects.
-
Metabolite Generation: A system to generate the reactive metabolites of the sulfonamide is established. This can be achieved using a murine hepatic microsomal system.[6]
-
Cell Exposure: The isolated lymphocytes are exposed to the generated sulfonamide metabolites. Control groups are exposed to the parent drug alone and a vehicle control.
-
Toxicity Assessment: Cell death is evaluated using methods such as trypan blue exclusion or flow cytometry-based assays.
-
Data Analysis: The percentage of cell death in the presence of metabolites is compared between individuals to assess differences in susceptibility.
Workflow for sulfonamide metabolism studies.
Conclusion
This compound is a central molecule in the study of sulfonamide drug metabolism. Its formation via N-acetylation is a key determinant of the pharmacokinetic and pharmacodynamic properties of this important class of antibiotics. The significant inter-individual variability in this metabolic pathway, driven by genetic polymorphisms in NAT enzymes, underscores the importance of personalized medicine approaches. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to better understand and predict the metabolic fate of sulfonamides, ultimately leading to safer and more effective therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and mechanism of renal excretion of short acting sulphonamides and N4-acetylsulphonamide derivatives in man. Structural requirements of sulphonamides for active tubular secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylsulfanilamide: A Technical Whitepaper on its Therapeutic Potential as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetylsulfanilamide, a well-characterized metabolite of the sulfonamide class of antibiotics, has emerged as a molecule of significant interest beyond its historical association with antimicrobial chemotherapy. While largely devoid of direct antibacterial activity, recent research has illuminated its potential as a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its carbonic anhydrase inhibitory action as a promising avenue for therapeutic applications, especially in oncology. This document details its mechanism of action, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction
This compound is the primary metabolite of sulfanilamide, formed via N4-acetylation in the liver. Historically, its formation was considered a detoxification pathway, as the acetylation results in a loss of the parent drug's antibacterial properties. However, the focus has shifted to the intrinsic biological activities of this compound itself. Of particular note is its potent and selective inhibition of specific carbonic anhydrase isoforms, which are key players in the pathophysiology of various diseases, most notably cancer.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This function is crucial for maintaining pH homeostasis. In the tumor microenvironment, which is often hypoxic and acidic, the overexpression of CA IX and CA XII plays a critical role in promoting cancer cell survival, proliferation, and metastasis by regulating intracellular and extracellular pH.[1][2] The ability of this compound to inhibit these specific isoforms suggests its potential as a targeted anti-cancer therapeutic.
Therapeutic Potential as a Carbonic Anhydrase Inhibitor
The primary therapeutic promise of this compound lies in its activity as a carbonic anhydrase inhibitor.
Mechanism of Action
Like other sulfonamide-based inhibitors, this compound's mechanism of action involves the binding of its sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The specificity for different CA isoforms is determined by the interactions of the rest of the inhibitor molecule with amino acid residues lining the active site cavity.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The inhibitory potency of this compound has been quantified against several human carbonic anhydrase (hCA) isoforms. The data clearly indicates a strong and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII.
| Isoform | Inhibition Constant (Kᵢ) | Therapeutic Relevance |
| hCA II | 246 nM | Off-target (ubiquitously expressed) |
| hCA IX | 135 nM | Tumor-associated (hypoxia-induced) |
| hCA XII | 49 nM | Tumor-associated |
Data sourced from Ozensoy, O., et al. (2005), Bioorganic & Medicinal Chemistry Letters.
Pharmacokinetics
While clinical pharmacokinetic data for this compound as a standalone drug is not available, studies on its parent compound, sulfanilamide, in animal models provide valuable insights into its metabolic fate and disposition.
Pharmacokinetic Parameters in a Bovine Model
A study involving the oral administration of sulfanilamide to dairy cows and intravenous administration to calves provides key data on this compound as a major metabolite.[3]
Table 2: Pharmacokinetic Data of this compound as a Metabolite of Sulfanilamide in Bovines [3]
| Species | Administration Route (of Sulfanilamide) | Dose (of Sulfanilamide) | Mean Max. Plasma Conc. (Cₘₐₓ) of this compound (µg/mL) | Mean Max. Milk Conc. of this compound (µg/mL) | Urinary Recovery of this compound (% of Sulfanilamide Dose) |
| Dairy Cows | Oral | 200 mg/kg | 48 | 89 | Not Reported |
| Pre-ruminant Calves | Intravenous | 14.0 mg/kg | > Sulfanilamide conc. at 4h | Not Applicable | ≥ 69% |
These findings indicate that this compound is a major and persistent metabolite of sulfanilamide, achieving significant concentrations in both plasma and milk.[3] Its high urinary recovery suggests efficient renal clearance.[3]
Signaling Pathways and Visualizations
The inhibition of tumor-associated carbonic anhydrases IX and XII by this compound is expected to disrupt key signaling pathways that promote cancer cell survival and proliferation in the hypoxic and acidic tumor microenvironment.
Downstream Effects of CA IX and CA XII Inhibition
Inhibition of CA IX and CA XII leads to a decrease in the extrusion of protons from cancer cells, resulting in intracellular acidosis and a less acidic extracellular environment. This pH modulation can interfere with several downstream signaling pathways, including:
-
HIF-1α Pathway: CA IX is a downstream target of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. While this compound does not directly inhibit HIF-1α, by counteracting the pH-regulating effects of CA IX, it can disrupt the adaptive response of cancer cells to hypoxia.[2][4]
-
Cell Proliferation and Metastasis: By altering pH homeostasis, CA IX and XII inhibition can suppress the activity of pH-sensitive proteases involved in extracellular matrix remodeling, thereby potentially reducing cell migration and invasion.[1][5] It can also lead to apoptosis due to intracellular acidification.[5]
Caption: Inhibition of CA IX/XII by this compound disrupts pH homeostasis, leading to reduced cancer cell proliferation and metastasis.
Experimental Protocols
The following are generalized protocols for key experiments related to the synthesis and evaluation of this compound.
Synthesis of this compound
This compound can be synthesized from p-acetamidobenzenesulfonyl chloride.
Materials:
-
p-acetamidobenzenesulfonyl chloride
-
20% ammonium hydroxide
-
30% sodium hydroxide solution
-
30% hydrochloric acid
Procedure: [6]
-
In a suitable reaction vessel, add 2.5 to 3 weight parts of 20% ammonium hydroxide.
-
While stirring, add 1 weight part of p-acetamidobenzenesulfonyl chloride in batches.
-
Maintain the reaction temperature between 40-60°C for 2 hours to yield p-acetamidobenzenesulfonamide.
-
To the resulting mixture, add 3 to 4.5 weight parts of 30% sodium hydroxide solution.
-
Heat the mixture to 80-100°C and react for 2 hours to hydrolyze the acetyl group, forming the sodium salt of sulfanilamide. (Note: For this compound, this hydrolysis step would be omitted, and the product from step 3 would be isolated and purified).
-
For the synthesis of sulfanilamide, the reaction mixture is then neutralized with 30% hydrochloric acid to a pH of 6-7.
-
The solution is then heated to boiling and concentrated.
-
The mixture is cooled to below 20°C, and the resulting precipitate is filtered and dried to obtain the final product.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This is a standard method for determining the inhibition constants of CA inhibitors.[7]
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Buffer (e.g., 10 mM HEPES, pH 7.5)
-
Sodium sulfate (e.g., 0.1 M, to maintain constant ionic strength)
-
Phenol red (pH indicator, e.g., 0.2 mM)
-
CO₂-saturated water
Procedure:
-
Prepare solutions of the purified CA enzyme and various concentrations of this compound in the buffer.
-
Pre-incubate the enzyme and inhibitor solutions for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the indicator (e.g., 557 nm for phenol red) for a period of 10-100 seconds. The hydration of CO₂ to carbonic acid will cause a pH drop, which is detected by the indicator.
-
Determine the initial rates of the CA-catalyzed CO₂ hydration reaction for each inhibitor concentration.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares methods using appropriate software (e.g., PRISM) from Lineweaver-Burk plots.
Other Biological Activities
Antimicrobial Activity
Studies have shown that N4-acetylated sulfonamide metabolites, including this compound, do not possess significant antimicrobial activity against bacteria such as Escherichia coli. This is in contrast to their parent sulfonamide compounds.
Conclusion and Future Directions
This compound, once considered an inactive metabolite, demonstrates significant potential as a therapeutic agent through its potent and selective inhibition of tumor-associated carbonic anhydrases IX and XII. The available data strongly suggests a rationale for its further investigation in oncological applications. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor effects of this compound in preclinical cancer models, particularly those known to overexpress CA IX and CA XII.
-
Pharmacokinetic and toxicological profiling: Conducting formal studies to determine the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound as a drug candidate.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other anti-cancer treatments, such as chemotherapy and radiation, particularly in the context of hypoxic tumors.
The development of this compound and its analogs as targeted carbonic anhydrase inhibitors represents a promising strategy in the ongoing effort to develop more effective and selective cancer therapies.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
- 7. Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylsulfanilamide: A Technical Guide to its Mutagenicity and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetylsulfanilamide, a metabolite of the herbicide asulam and related to the sulfonamide class of antibiotics, presents a toxicological profile of interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the available mutagenicity and toxicity data for this compound. While significant data gaps exist in the public domain, this document synthesizes the current knowledge, including qualitative mutagenicity findings, acute toxicity observations, and the general toxicological classification. This guide also outlines standard experimental protocols for key genotoxicity assays and proposes potential signaling pathways involved in sulfonamide toxicity, offering a framework for future research and risk assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 121-61-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C8H10N2O3S | [1][3][4][5][6][7][8] |
| Molecular Weight | 214.24 g/mol | [1][7][8] |
| Synonyms | 4-Acetamidobenzenesulfonamide, N-(4-Sulfamoylphenyl)acetamide | [1][3][4][6] |
| Appearance | White to light beige crystalline powder | [2][3] |
| Melting Point | 214-217 °C | [3] |
| Water Solubility | Slightly soluble | [2][3][4] |
Mutagenicity Profile
Limited publicly available data exists on the mutagenicity of this compound. A single source indicates a positive result in a microbial mutagenesis assay.
Bacterial Reverse Mutation Assay (Ames Test)
A study on this compound reported "Mutation in microorganisms" using Salmonella typhimurium at a concentration of 1 gm/L. This suggests that this compound has the potential to induce point mutations in this bacterial system. However, detailed quantitative data, including the number of revertant colonies, specific strains used, and the effect of metabolic activation (S9 fraction), are not available in the public domain.
Table 1: Summary of Ames Test Data for this compound
| Test System | Concentration | Metabolic Activation | Result |
| Salmonella typhimurium | 1 gm/L | Not Specified | Positive (Qualitative) |
Toxicity Profile
The toxicity profile of this compound is primarily characterized by general hazard classifications and a single acute oral toxicity study with limited detail.
Acute Toxicity
An acute oral toxicity study in rats was conducted, though the full report is not publicly available. The study involved administration by gavage to fasted Sprague Dawley rats at doses including 90 and 126 mg/kg body weight.[9] Observations were made for clinical signs, mortality, and body weight changes over a 14 to 21-day period.[9] While the study mentions mortality and clinical signs were recorded, a definitive LD50 value is not provided in the available documentation.[9]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][10]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][10]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][10]
-
Skin Irritation (Category 2): Causes skin irritation.[1][10]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][10]
Table 2: Summary of Acute Toxicity Data for this compound
| Route of Exposure | Species | Endpoint | Value | Classification |
| Oral | Rat | LD50 | Not available | Category 4 (Harmful) |
| Dermal | - | - | Not available | Category 4 (Harmful) |
| Inhalation | - | - | Not available | Category 4 (Harmful) |
Repeated-Dose Toxicity
No data from subchronic or chronic repeated-dose toxicity studies for this compound were found in the public domain. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL), which are essential for risk assessment.
Carcinogenicity
There are no available carcinogenicity bioassays for this compound in the public literature. The National Toxicology Program (NTP) has not published any technical reports on this compound.[11][12][13]
Potential Signaling Pathways in Sulfonamide Toxicity
While specific signaling pathways for this compound are not elucidated, the broader class of sulfonamides is known to exert toxicity through several mechanisms. These pathways represent potential areas of investigation for this compound.
Oxidative Stress and Apoptosis
The metabolism of sulfonamides can lead to the formation of reactive hydroxylamine and nitroso metabolites. These reactive species can induce oxidative stress within cells by depleting glutathione (GSH) and generating reactive oxygen species (ROS). Sustained oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately leading to the activation of apoptotic pathways. Key signaling molecules in this process include p53, which can be activated by DNA damage and oxidative stress, and caspases, which execute the apoptotic program.
p53-Mediated Cell Cycle Arrest and Apoptosis
The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage.[14][15][16][17][18][19] Upon activation, p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[14][15][16][17][18][19] Given the potential for this compound's reactive metabolites to cause DNA damage, the p53 pathway is a likely mediator of its genotoxic effects.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.
5.1.1. Materials
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
Test substance (this compound)
-
Solvent/vehicle control (e.g., DMSO)
-
Positive controls (with and without S9)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
5.1.2. Procedure
-
Preparation: Prepare fresh overnight cultures of the bacterial tester strains. Prepare various concentrations of the test substance.
-
Plate Incorporation Method: To 2 mL of molten top agar at 45°C, add 0.1 mL of bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation).
-
Pouring: Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.[13]
References
- 1. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 4. N-Acetylsulfanilamide | 121-61-9 [chemnet.com]
- 5. N-Acetylsulfanilamide | 121-61-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. dep.nj.gov [dep.nj.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Study Reports [ntp.niehs.nih.gov]
- 12. NTP Technical Reports Index [ntp.niehs.nih.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct p53 acetylation cassettes differentially influence gene-expression patterns and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylsulfanilamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of N4-Acetylsulfanilamide, a key metabolite of the sulfonamide class of antibiotics. This document covers its fundamental chemical properties, established synthesis and analytical methodologies, and its primary metabolic pathway.
Core Chemical and Physical Data
This compound, a sulfonamide derivative, is the primary metabolite of sulfanilamide and other related drugs. Its physicochemical properties are crucial for its handling, formulation, and analysis.
CAS Number: 121-61-9
Synonyms: 4-Acetamidobenzenesulfonamide, N-(4-Sulfamoylphenyl)acetamide, N-Acetylsulfanilamide, APAS, p-Sulfamylacetanilide, among others.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | |
| Molecular Weight | 214.24 g/mol | |
| Melting Point | 214-217 °C | |
| Density | 1.414 g/cm³ | |
| Water Solubility | Slightly soluble | |
| Solubility in other solvents | DMF: 30 mg/mL, DMSO: 30 mg/mL | |
| pKa | Data available in IUPAC Digitized pKa Dataset | |
| λmax | 261 nm |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its application in research and development.
Synthesis of this compound from Sulfanilamide
This protocol describes the N-acetylation of sulfanilamide using acetic anhydride.
Materials:
-
Sulfanilamide
-
Acetic anhydride
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve sulfanilamide in a minimal amount of glacial acetic acid with gentle warming and stirring.
-
Slowly add a slight molar excess of acetic anhydride to the solution.
-
Attach a reflux condenser and heat the mixture under reflux for approximately 30-60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water while stirring.
-
A white precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove impurities.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Slowly add hot water to the filtrate until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.6). The ratio may be adjusted to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) or an internal standard like 2,4-dinitrotoluene for quantitative analysis (qNMR).
-
¹H NMR: Acquire the proton NMR spectrum. The characteristic peaks for this compound should be observed.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework.
Biological Pathway and Synthetic Workflow
Metabolic Pathway of Sulfanilamide Acetylation
This compound is a major metabolite of sulfanilamide, formed in the liver through a Phase II conjugation reaction. This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which transfers an acetyl group from acetyl-CoA to the amino group of sulfanilamide.
Caption: Metabolic conversion of Sulfanilamide to this compound.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the laboratory synthesis and subsequent purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
An In-depth Technical Guide on the Physical and Chemical Properties of N4-Acetylsulfanilamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of N4-Acetylsulfanilamide. The information is presented to be a valuable resource for researchers and professionals involved in drug development and scientific investigation.
Chemical Identity
This compound, also known as 4-acetamidobenzenesulfonamide, is a metabolite of the sulfonamide antibiotic, sulfanilamide.[1] It is formed in the liver through the N4-acetylation of sulfanilamide.[1]
| Identifier | Value |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide[2] |
| CAS Number | 121-61-9[2][3][4][5][6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C8H10N2O3S[2][3][4][6][7][15][11][12][13][14] |
| InChI Key | PKOFBDHYTMYVGJ-UHFFFAOYSA-N[2][15][12][14][16] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[2] |
| Synonyms | 4-Acetamidobenzenesulfonamide, N-Acetylsulfanilamide, APAS, N-Acetyl p-Aminobenzene Sulfonamide, NSC 217, NSC 406839[3][4][8][11][13][14] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value |
| Molecular Weight | 214.24 g/mol [2][3][4][6][7][8][11][12][13][14] |
| Appearance | White to off-white solid/crystalline powder[3][7][8] |
| Melting Point | 214-217 °C[3][6][15][11][12][14] |
| Boiling Point | 418.91 °C at 101,325 Pa[3][6][12][14] |
| Density | 1.3844 g/cm³ (rough estimate)[3][6][12][14] |
| Water Solubility | Slightly soluble[3][6][8][11][12][14] |
| Solubility in Organic Solvents | Soluble in DMSO (approx. 30 mg/ml) and dimethyl formamide (approx. 30 mg/ml).[3][7][12][13][14] Sparingly soluble in aqueous buffers.[13] |
| pKa | 9.88 ± 0.12 (Predicted)[3][12][14] |
| LogP | -0.04 to 2.146[8][12][14] |
| Vapor Pressure | 0 Pa at 25 °C[3][6][12][14] |
| Refractive Index | 1.5690 (estimate)[3][6][8][11][12][14] |
Spectral Data
Spectral analysis is essential for the structural elucidation and characterization of this compound.
| Spectral Data | Details |
| UV/Vis | λmax: 261 nm[13] |
| IR Spectra | Data available, typically acquired using KBr-Pellet technique.[2] |
| NMR Spectra | 1H NMR and 13C NMR data are available.[2] |
| Mass Spectrometry | GC-MS data is available.[2] |
Mechanism of Action
This compound is a metabolite of sulfanilamide, an antibacterial agent.[1] The parent compound, sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[17][18] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[17] By blocking this pathway, sulfanilamide and its derivatives inhibit bacterial proliferation.[17][19] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[17]
Caption: Antibacterial mechanism of sulfanilamides.
Experimental Protocols
The synthesis of this compound is a well-established multi-step process, which is a common experiment in educational and research laboratories.[19][20] The general workflow involves the acetylation of aniline, followed by chlorosulfonation, and finally amination.
Caption: General synthesis workflow for this compound.
Detailed Methodology:
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride in the presence of a buffer such as sodium acetate to form acetanilide.[20] The reaction is typically carried out in an aqueous acidic solution.[20]
-
Chlorosulfonation of Acetanilide: The acetanilide is then treated with chlorosulfonic acid.[19][20] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group at the para position of the aromatic ring to yield 4-acetamidobenzenesulfonyl chloride.[19][20] This step must be performed under anhydrous conditions due to the reactivity of chlorosulfonic acid with water.[21]
-
Amination of 4-Acetamidobenzenesulfonyl Chloride: The resulting 4-acetamidobenzenesulfonyl chloride is reacted with concentrated aqueous ammonia.[19][20] The nucleophilic substitution of the chloride by ammonia yields the final product, this compound.[20] The crude product can then be purified by recrystallization.
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[22]
Caption: Workflow for pKa determination by potentiometric titration.
Generalized Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte, this compound (e.g., 1 mM).[22] Due to its low water solubility, a co-solvent like methanol or DMSO may be required.[13][22]
-
Prepare a standardized titrant solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[22]
-
Prepare a solution of a neutral salt (e.g., 0.15 M KCl) to maintain a constant ionic strength.[22]
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[22]
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH and the volume of titrant added after each increment.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the titration curve, which is the point of the steepest slope.
-
The pKa is equal to the pH at the half-equivalence point.
-
Safety and Handling
This compound is considered an irritant.[3][5][8] It may be harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. 121-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 | Chemsrc [chemsrc.com]
- 11. N-Acetylsulfanilamide | 121-61-9 [chemnet.com]
- 12. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 15. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]
- 16. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 18. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. chemrxiv.org [chemrxiv.org]
- 22. benchchem.com [benchchem.com]
Navigating the Environmental Fate of N4-Acetylsulfanilamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfanilamide is a primary metabolite of the widely used sulfonamide antibiotic, sulfanilamide, and a known transformation product of the herbicide asulam.[1][2][3] Its presence in the environment is of growing concern due to the potential for biological activity and the generation of further transformation products. Understanding the environmental degradation pathways of this compound is crucial for assessing its environmental risk, developing effective remediation strategies, and informing the development of more environmentally benign drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the biodegradation, photodegradation, and hydrolysis of this compound, including detailed experimental protocols and visual representations of degradation pathways.
Core Degradation Pathways
The environmental degradation of this compound is governed by three primary mechanisms: biodegradation, photodegradation, and hydrolysis. While direct quantitative data for this compound is limited, its degradation pathways can be largely inferred from studies on its parent compounds, sulfanilamide and asulam, as well as other N4-acetylated sulfonamides.
Biodegradation
Microbial activity is a key driver in the environmental breakdown of this compound. The primary biodegradation pathway is believed to be the deacetylation to its parent compound, sulfanilamide.[4] This reaction can be mediated by various microorganisms present in soil and water. Once formed, sulfanilamide undergoes further degradation.
Key microbial transformation pathways for sulfanilamide, and by extension this compound following deacetylation, include:
-
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.
-
Cleavage of the sulfonamide bond (S-N bond): This is a critical step leading to the formation of less complex molecules. Common products include aniline, sulfanilic acid, and p-phenylenediamine.[1][4]
-
Ring opening: Subsequent breakdown of the aromatic ring structures.
Bacterial communities dominated by Firmicutes and Bacteroidetes have been identified as key players in the degradation of sulfanilamide.[1] It is plausible that similar microbial consortia are involved in the breakdown of this compound.
Photodegradation
This compound is susceptible to degradation by sunlight, a process known as photodegradation or photolysis. Studies on other N4-acetylated sulfonamides have revealed two major photodegradation pathways:[5][6]
-
Cleavage of the sulfonamide bond: Similar to biodegradation, the S-N bond can be broken by photolytic energy, leading to the formation of various transformation products.
-
SO2 Extrusion: The sulfur dioxide group can be eliminated from the molecule.
The rate and extent of photodegradation are influenced by factors such as pH, the presence of photosensitizers in the water, and the intensity of solar radiation.
Hydrolysis
Quantitative Degradation Data
Direct quantitative data for the environmental degradation of this compound is scarce. The following table summarizes inferred data and data from related compounds to provide an estimate of its environmental persistence.
| Degradation Pathway | Parameter | Value/Range | Compound | Conditions | Reference(s) |
| Biodegradation | Half-life (t½) | 1 to several days | Asulam (parent compound) | Aerobic soil | [7] |
| Removal Rate | ~50% in 1 week | Sulfanilamide (metabolite) | Acclimated mixed microbial culture | [1] | |
| Photodegradation | Half-life (t½) | 2 hours | Asulam (parent compound) | Aqueous solution, pH 9 | [2] |
| Degradation | 88-98% in 24 hours | N4-acetylated sulfonamides | Simulated sunlight irradiation in water | [5][6] | |
| Hydrolysis | Stability | Resistant | Asulam (parent compound) | Neutral pH | [7] |
Experimental Protocols
Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for evaluating the environmental degradation of chemicals. The following are detailed methodologies for key experiments, adapted for the study of this compound.
Biodegradation in Water (Adapted from OECD 301)
Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.
Methodology:
-
Preparation of Mineral Medium: A mineral salt medium is prepared according to OECD 301 guidelines.
-
Inoculum: The inoculum should be obtained from a source with a diverse microbial population, such as the effluent of a wastewater treatment plant.
-
Test Setup:
-
Prepare test flasks containing the mineral medium and this compound at a concentration of 10-20 mg/L.
-
Inoculate the flasks with the microbial culture.
-
Include a control flask with inoculum but without the test substance, and a reference flask with a readily biodegradable substance (e.g., sodium benzoate).
-
-
Incubation: Incubate the flasks in the dark at 20-25°C for 28 days with continuous shaking.
-
Analysis: At regular intervals, withdraw samples and analyze for the concentration of this compound and its primary metabolite, sulfanilamide, using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the percentage degradation over time. The substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window during the 28-day study.
Photodegradation in Water (Adapted from OECD 316)
Objective: To determine the rate of direct photodegradation of this compound in water.
Methodology:
-
Preparation of Test Solution: Prepare a solution of this compound in sterile, purified water (e.g., Milli-Q). The concentration should be low enough to ensure complete dissolution and to be environmentally relevant.
-
Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters.
-
Experimental Setup:
-
Place the test solution in quartz tubes.
-
Expose the tubes to the light source in a temperature-controlled chamber.
-
Prepare dark controls by wrapping identical tubes in aluminum foil and placing them alongside the irradiated samples.
-
-
Sampling and Analysis: At predetermined time intervals, collect samples from both the irradiated and dark control tubes. Analyze the concentration of this compound and its potential photoproducts using HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Data Analysis: Determine the photodegradation rate constant and the half-life of this compound. The quantum yield can be calculated if the light intensity is measured.
Hydrolysis as a Function of pH (Adapted from OECD 111)
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Test Solutions: Add this compound to each buffer solution to a known concentration.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction).
-
Sampling and Analysis: At various time points, take samples and immediately analyze for the concentration of this compound and the formation of sulfanilamide using HPLC.
-
Data Analysis: Determine the hydrolysis rate constants for each pH. The Arrhenius equation can be used to extrapolate the rates to environmentally relevant temperatures.
Visualizing Degradation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key degradation pathways and experimental workflows.
References
- 1. Antibiotic sulfanilamide biodegradation by acclimated microbial populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
N4-Acetylsulfanilamide: An In-depth Technical Guide to its Formation as a Transformation Product of Asulam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N4-acetylsulfanilamide, a significant transformation product of the herbicide asulam. Asulam, a carbamate herbicide, undergoes biotransformation in various environmental matrices and biological systems, leading to the formation of metabolites that may possess distinct toxicological and environmental fate characteristics. This document details the transformation pathways of asulam to this compound, presents quantitative data on its occurrence and degradation, outlines detailed experimental protocols for its detection and quantification, and discusses its potential environmental and toxicological implications. The information is intended to support researchers, scientists, and drug development professionals in understanding the complete lifecycle of asulam and its metabolites, aiding in environmental risk assessment and the development of safer, more effective agricultural chemicals.
Introduction
Asulam is a selective systemic herbicide used for the control of perennial grasses and broad-leaved weeds in various crops.[1][2] Its environmental fate and the biological activity of its transformation products are of significant interest to ensure environmental safety and human health. One of the key metabolites of asulam is sulfanilamide, which can be further transformed into this compound through acetylation.[1][3] This acetylation process is a common metabolic pathway for sulfonamides in both mammals and microorganisms.[4] The resulting this compound may exhibit different chemical and toxicological properties compared to the parent compound, asulam, and the intermediate, sulfanilamide.[5][6] Understanding the formation, persistence, and potential toxicity of this compound is therefore crucial for a comprehensive environmental risk assessment of asulam.[7][8][9]
Transformation of Asulam to this compound
The transformation of asulam to this compound is a multi-step process that can occur through both biotic and abiotic pathways, with microbial degradation being a primary driver in soil and water.[1][10][11][12]
Primary Degradation of Asulam to Sulfanilamide
The initial and rate-limiting step in the formation of this compound from asulam is the hydrolysis of the carbamate linkage in the asulam molecule to yield sulfanilamide.[1] This reaction can be mediated by microbial enzymes under aerobic conditions.[1]
Acetylation of Sulfanilamide
The intermediate product, sulfanilamide, is then subject to acetylation at the N4 position of the amino group, resulting in the formation of this compound.[3] This is a common detoxification pathway for sulfonamides in various organisms.[4]
The overall transformation pathway is illustrated in the following diagram:
References
- 1. Asulam Degradation Pathway [eawag-bbd.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of the carbamate herbicide, asulam, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolytic degradation of florasulam on soil and in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of new approach methodologies for the environmental risk assessment of food and feed chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. gov.uk [gov.uk]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Spatially dependent biotic and abiotic factors drive survivorship and physical structure of green roof vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylsulfanilamide in Early Drug Discovery Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfanilamide is a well-characterized sulfonamide and a primary metabolite of the antibiotic sulfanilamide.[1] Historically, the parent compound, sulfanilamide, was a cornerstone in the dawn of antimicrobial chemotherapy.[2] While the N4-acetylation significantly diminishes its antibacterial potency, this compound has emerged as a valuable tool and lead compound in its own right, particularly in the exploration of other therapeutic targets.[1][3]
This technical guide provides a comprehensive overview of this compound's role in early drug discovery screening. It details its physicochemical properties, summarizes its known quantitative bioactivity, provides in-depth experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
The Enduring Relevance of the Sulfonamide Scaffold
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, featured in a wide array of FDA-approved drugs.[4] This functional group is a versatile building block, enabling the synthesis of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[5][6] The continued interest in sulfonamides is driven by their synthetic tractability and their ability to target a variety of enzymes and receptors.[4][5]
Data Presentation: Physicochemical and Bioactivity Profile
A clear understanding of a compound's physicochemical and biological properties is fundamental to any drug discovery campaign. The following tables provide a consolidated view of quantitative data for this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | [7][8] |
| Molecular Weight | 214.24 g/mol | [7][8] |
| Melting Point | 214-217 °C | [7] |
| Water Solubility | Slightly soluble | [7] |
| LogP | 2.14650 | [9] |
| pKa | 10.44 | [8] |
Quantitative Bioactivity Data
| Target | Assay Type | Result Type | Value (nM) | Reference(s) |
| Carbonic Anhydrase II (human) | Enzyme Inhibition | Kᵢ | 246 | [1] |
| Carbonic Anhydrase IX (human) | Enzyme Inhibition | Kᵢ | 135 | [1] |
| Carbonic Anhydrase XII (human) | Enzyme Inhibition | Kᵢ | 49 | [1] |
Note on Antimicrobial Activity: It is important to note that N4-acetylated sulfonamide metabolites generally exhibit no significant antimicrobial activity.[3] Therefore, Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are typically not reported, as they are considered inactive in this context.
Signaling Pathway: Bacterial Folic Acid Biosynthesis
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.[10]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for generating high-quality data in drug discovery. The following sections provide detailed methodologies for key assays relevant to the evaluation of this compound.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound against specific carbonic anhydrase (CA) isoforms.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically using a pH indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Acetazolamide (positive control)
-
Tris-HCl buffer (20 mM, pH 8.3)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and acetazolamide in DMSO. Prepare serial dilutions in Tris-HCl buffer.
-
Enzyme and Inhibitor Pre-incubation: In a suitable vessel, pre-incubate the CA isoenzyme with varying concentrations of this compound for 15 minutes at 25°C.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm for a short duration (e.g., 10-20 seconds).
-
Data Analysis: Calculate the initial rates of reaction. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation.[5][11]
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read spectrophotometrically by measuring the optical density at 600 nm.[12]
Mutagenicity Assessment (Ames Test)
Objective: To evaluate the mutagenic potential of this compound using a bacterial reverse mutation assay.
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay measures the ability of a test compound to induce reverse mutations, resulting in the restoration of histidine prototrophy (his+), allowing growth on a histidine-deficient medium. The test is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic conversion to become active.
Materials:
-
This compound
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar containing a trace amount of histidine and biotin
Procedure:
-
Compound Preparation: Prepare a range of concentrations of this compound in a suitable solvent.
-
Assay Execution:
-
Without S9 activation: In a test tube, mix the Salmonella tester strain with the test compound. Add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
With S9 activation: In a test tube, mix the Salmonella tester strain, the S9 mix (S9 fraction + cofactor solution), and the test compound. Add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least two-fold greater than the spontaneous revertant count (negative control).[9][13]
Experimental and Logical Workflows
Visualizing workflows is crucial for planning and executing complex experimental campaigns in drug discovery.
General High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. idexx.dk [idexx.dk]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The simultaneous quantitative determination of total, 'active', acetylated and conjugated sulfonamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solubility of N4-Acetylsulfanilamide in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of N4-Acetylsulfanilamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It includes a summary of available quantitative and qualitative solubility data, alongside a comprehensive experimental protocol for determining the equilibrium solubility of this compound.
Introduction
This compound is a sulfonamide and a metabolite of the antibacterial agent sulfanilamide. Understanding its solubility in various solvents is crucial for a wide range of applications in drug discovery and development, including compound storage, formulation, and in vitro assay design. This document aims to provide researchers with the necessary information to effectively work with this compound in DMSO and methanol.
Data Presentation: Solubility of this compound
The solubility of this compound in DMSO and methanol is summarized in the table below. It is important to note that there are conflicting reports regarding the quantitative solubility in DMSO, which may be due to differences in experimental conditions such as temperature, purity of the compound and solvent, and the method used for determination (e.g., kinetic vs. equilibrium solubility).
| Solvent | Type of Data | Reported Solubility | Citation |
| DMSO | Quantitative | 66.67 mg/mL (311.19 mM) | [1][2] |
| Quantitative | ~30 mg/mL | [2][3] | |
| Qualitative | Slightly Soluble | [4][5] | |
| Methanol | Qualitative | Slightly Soluble | [4][5] |
| Quantitative (Minimum) | ≥ 1 mg/mL (1000 µg/mL) | [6][7] |
Note on DMSO Solubility: The higher reported value of 66.67 mg/mL was achieved with the use of ultrasonic agitation, suggesting that this may represent a supersaturated or kinetically determined solubility.[1] For applications requiring long-term stability in solution, it is advisable to work with concentrations closer to the lower reported value of approximately 30 mg/mL.
Note on Methanol Solubility: While precise quantitative data for methanol is limited, the commercial availability of a 1 mg/mL solution of an isotopically labeled version of the compound confirms its solubility to at least this concentration.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method relies on allowing a suspension of the compound in the solvent to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is measured.
Materials:
-
This compound (solid, high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, anhydrous
-
Calibrated analytical balance
-
Spatula
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of standard solutions of this compound in the chosen solvent (DMSO or methanol) at known concentrations for generating a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be to add approximately twice the highest expected solubility.
-
Record the exact weight of the added compound.
-
Add a known volume of the solvent (DMSO or methanol) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended without creating a vortex.
-
Allow the samples to equilibrate for a predetermined period. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[4]
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples, along with the standard solutions, using a validated HPLC method (or other quantitative technique).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mM).
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for equilibrium solubility determination.
The logical relationship for deciding on an appropriate experimental approach based on the required type of solubility data is depicted below.
Caption: Decision tree for selecting a solubility determination method.
References
Application Notes and Protocols for N4-Acetylsulfanilamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of N4-Acetylsulfanilamide stock solutions in cell culture experiments. This compound, a sulfonamide antibiotic, is a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the folate synthesis pathway of prokaryotes. Its application in cell culture can be valuable for studying bacterial infections and for screening potential antibacterial agents.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility in DMSO | ≥ 30 mg/mL | Cayman Chemical |
| Storage of Powder | Room temperature | Sigma-Aldrich |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | Multiple sources |
| Stock Solution Storage | -20°C for up to 1 year or -80°C for up to 2 years | MedChemExpress |
| Sterilization Method | Filtration with 0.22 µm PTFE or nylon syringe filter | Multiple sources |
| Mechanism of Action | Competitive inhibitor of dihydropteroate synthetase | [2] |
| Typical Working Conc. | 1 µM - 10 mM (Dose-response studies are recommended) | General guidance from similar compounds |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent addition to cell culture media, keeping the final DMSO concentration below cytotoxic levels (typically <0.5%).
Materials:
-
This compound powder (MW: 214.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter (PTFE or nylon membrane)
-
Sterile syringes
-
Sterile, cryovials for aliquoting
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: In a sterile conical tube, accurately weigh out 21.42 mg of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.
-
Aliquot: Dispense the sterile stock solution into sterile cryovials in appropriate volumes for your experiments (e.g., 50 µL or 100 µL). Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 100 mM stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, generally below 0.5%.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the desired final concentration of this compound for your experiment. Prepare a series of dilutions from the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of cell culture medium).
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
-
Dose-Response Experiment: It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. A typical starting range for such an experiment could be from 1 µM to 10 mM.
-
Treat Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits bacterial folic acid synthesis.
References
Application Note: UPLC-MS/MS Method for the Quantification of N4-Acetylsulfanilamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N4-Acetylsulfanilamide in biological matrices. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for pharmacokinetic studies, drug metabolism research, and quality control applications. The method utilizes a stable isotope-labeled internal standard for accurate and precise quantification.
Introduction
This compound is the primary active metabolite of the antibacterial agent sulfanilamide. Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and therapeutic efficacy of the parent drug. This UPLC-MS/MS method offers high selectivity, sensitivity, and throughput for the analysis of this compound in complex biological samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
N-Acetylsulfanilamide-d4 (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Standard and Internal Standard Stock Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of N-Acetylsulfanilamide-d4 in 1 mL of methanol.[1]
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent Column Temperature: 40°C Autosampler Temperature: 10°C Injection Volume: 5 µL Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 215.0 | 156.0 |
| This compound-d4 | 219.0 | 160.0 |
Method Validation Data
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 |
| Mid | 100 | <10 | <10 | 90-110 |
| High | 800 | <10 | <10 | 90-110 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 3 | >85 |
| Mid | 100 | >85 |
| High | 800 | >85 |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound quantification.
Conclusion
This application note provides a detailed and validated UPLC-MS/MS method for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis.
References
Application Note: N4-Acetylsulfanilamide Metabolic Stability Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfanilamide is a primary metabolite of the sulfonamide class of antibiotics. The assessment of a compound's metabolic stability is a critical step in the drug discovery and development pipeline. It provides essential information on the susceptibility of a compound to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[1][2][3] High metabolic instability can lead to poor bioavailability and a short duration of action, while very high stability might result in drug accumulation and potential toxicity.
This application note provides a detailed protocol for determining the in vitro metabolic stability of this compound using pooled human liver microsomes (HLM). The data generated, including in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo pharmacokinetic parameters.
Principle of the Assay
The metabolic stability of this compound is evaluated by monitoring its rate of disappearance when incubated with human liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes.[4] The reaction is initiated by the addition of the essential cofactor NADPH, which is required for the activity of CYP and FMO enzymes.[2] Aliquots are collected at various time points, and the metabolic reaction is terminated by adding a cold organic solvent, which also serves to precipitate proteins. The remaining concentration of this compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The rate of depletion is used to calculate key stability parameters.
Materials and Reagents
| Reagent / Material | Example Supplier | Notes |
| This compound | Sigma-Aldrich | Test Compound |
| Pooled Human Liver Microsomes (HLM) | Corning, XenoTech | Store at -80°C. Thaw on ice before use.[5] |
| NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) | Corning | Or prepare a 20 mM NADPH stock in water (fresh).[5] |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | Ensure pH is between 7.3-7.5.[5] |
| Verapamil or Dextromethorphan | Sigma-Aldrich | High-turnover positive control.[5] |
| Antipyrine or Propranolol | Sigma-Aldrich | Low-turnover positive control. |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | For quenching and sample preparation. |
| Internal Standard (IS) | e.g., Tolbutamide, Labetalol | Structurally similar compound for LC-MS/MS analysis. |
| 96-well incubation and collection plates | Various | |
| Multichannel Pipettors | Various | |
| Incubator with Shaker (37°C) | Various | |
| Centrifuge for 96-well plates | Various | |
| LC-MS/MS System | Waters, Sciex, Thermo | For sample analysis. |
Experimental Protocol
Solution Preparation
-
Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound and positive/negative controls in 100% DMSO.
-
Intermediate Spiking Solutions (100 µM): Dilute the 10 mM stock solutions to 100 µM with acetonitrile or a mixture of acetonitrile and water. This intermediate dilution helps minimize the final DMSO concentration in the incubation.
-
NADPH Solution (Cofactor): Prepare a 20 mM solution of NADPH in purified water. This must be prepared fresh on the day of the experiment and kept on ice.
-
Microsome Suspension (1 mg/mL): Thaw pooled human liver microsomes on ice. Dilute the microsomes to a working concentration of 1 mg/mL in cold 0.1 M potassium phosphate buffer (pH 7.4).[6] Keep on ice.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard at a fixed concentration (e.g., 100 nM labetalol).
Incubation Procedure
-
Plate Setup: Dispense 196 µL of the 1 mg/mL HLM suspension into the wells of a 96-well incubation plate.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to pre-warm the microsomes.
-
Add Compound: Add 2 µL of the 100 µM intermediate spiking solution of this compound (or control compounds) to the appropriate wells to achieve a final substrate concentration of 1 µM. The final microsomal protein concentration will be approximately 0.5 mg/mL.[2][5]
-
Initiate Reaction: Start the metabolic reaction by adding 2 µL of the 20 mM NADPH solution to each well (final concentration ~1 mM). For the negative control (T=0 or no-cofactor), add 2 µL of purified water instead.
-
Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot from the incubation plate to a collection plate containing 75 µL of the cold quenching solution.[7]
-
Protein Precipitation: After the final time point, seal the collection plate, vortex thoroughly, and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard at each time point.
Data Analysis and Presentation
-
Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Determine Elimination Rate: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / mass of protein (mg))
-
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| This compound | Experimental Result | Experimental Result | To be determined |
| Verapamil (Positive Control) | < 15 | > 80 | High Clearance |
| Antipyrine (Positive Control) | > 60 | < 12 | Low Clearance |
Visualizations
Caption: Workflow for the HLM metabolic stability assay.
Caption: Potential metabolic pathways for this compound.
Conclusion
This protocol details a standardized and robust method for assessing the metabolic stability of this compound using human liver microsomes. The resulting in vitro intrinsic clearance data is invaluable for early-stage drug development, enabling researchers to rank compounds, predict in vivo hepatic clearance, and make informed decisions for lead optimization. Consistent application of this protocol, including appropriate controls, ensures the generation of reliable and reproducible data for pharmacokinetic modeling.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. mttlab.eu [mttlab.eu]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 5. mercell.com [mercell.com]
- 6. researchgate.net [researchgate.net]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
Application Notes and Protocols for the Use of N4-Acetylsulfanilamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfanilamide, the N-acetylated metabolite of the antibiotic sulfanilamide, is a critical reference standard in analytical chemistry, particularly in the pharmaceutical and environmental sciences. Its stable, crystalline nature and well-defined chemical properties make it an ideal candidate for the accurate quantification of sulfonamide antibiotics and related compounds. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of sulfonamides in various matrices.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide | [1] |
| CAS Number | 121-61-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O₃S | [2] |
| Molecular Weight | 214.24 g/mol | [2] |
| Melting Point | 216 °C | [3] |
| Appearance | White to light beige crystalline powder | [4] |
| Purity (Typical) | ≥98.0% (HPLC) | [3] |
Application: Quantitative Analysis of Sulfonamides by HPLC
This compound is frequently utilized as an external reference standard to construct calibration curves for the quantification of various sulfonamide antibiotics in pharmaceutical formulations, food products, and environmental samples. Its structural similarity to many common sulfonamides ensures a comparable response in analytical systems like HPLC with UV detection.
Experimental Protocol: Preparation of Standard Solutions and Calibration Curve Construction
This protocol outlines the steps for preparing stock and working standard solutions of this compound and constructing a calibration curve for the quantitative analysis of a target sulfonamide analyte.
1. Materials and Reagents:
-
This compound reference standard (≥98.0% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in approximately 15 mL of HPLC-grade methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Bring the volume to the mark with methanol and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light.
3. Preparation of Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of water and methanol). The concentration range should bracket the expected concentration of the analyte in the samples. A typical calibration curve might include the following concentrations:
-
0.5 µg/mL
-
1.0 µg/mL
-
5.0 µg/mL
-
10.0 µg/mL
-
25.0 µg/mL
-
50.0 µg/mL
4. HPLC-UV Chromatographic Conditions (General Method):
The following are typical starting conditions for the analysis of sulfonamides. Method optimization may be required for specific analytes and matrices.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 270 nm |
5. Construction of the Calibration Curve:
-
Inject each working standard solution in triplicate onto the HPLC system.
-
Record the peak area of the this compound peak for each injection.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the corresponding concentration of this compound.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
Data Presentation: Method Validation Parameters
The following table summarizes typical quantitative data obtained during the validation of an HPLC method for sulfonamide analysis using this compound as a reference standard.
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 0.5 - 50 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 1.2% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for using this compound as a reference standard in a quantitative HPLC analysis.
Conclusion
This compound serves as a reliable and accurate reference standard for the quantitative analysis of sulfonamides by HPLC. The protocols and data presented in these application notes provide a robust framework for researchers and scientists to develop and validate analytical methods for the determination of sulfonamide residues in various samples. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in drug development and quality control processes.
References
N4-Acetylsulfanilamide: Application Notes and Protocols for In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro enzyme inhibition assays with N4-Acetylsulfanilamide, a key metabolite of the sulfonamide class of drugs. This document outlines detailed protocols, data presentation guidelines, and visual workflows to facilitate the study of its inhibitory effects, particularly on carbonic anhydrases.
Introduction
This compound, also known as 4-acetamidobenzenesulfonamide, is the primary metabolite of sulfanilamide, a foundational antibacterial agent. While the parent class of sulfonamides is well-established as competitive inhibitors of dihydropteroate synthase in the bacterial folic acid synthesis pathway, this compound itself has demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase (CA). Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Understanding the enzyme inhibition profile of this compound is crucial for elucidating its biological activity and potential therapeutic applications.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound and related sulfonamides is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes known inhibition constants for this compound against several human carbonic anhydrase isoforms. For comparative purposes, data for the parent compound, sulfanilamide, and the well-known CA inhibitor, acetazolamide, are also included.
| Compound | Enzyme Target | Inhibition Constant (Kᵢ) |
| This compound | hCA II | 246 nM |
| hCA IX | 135 nM | |
| hCA XII | 49 nM | |
| Sulfanilamide | hCA II | 1800 nM |
| Acetazolamide | hCA I | 250 nM[1] |
| hCA II | 12 nM[1] | |
| hCA IX | 25 nM[1] | |
| hCA XII | 5.7 nM[1] |
Note: Data for this compound is reported from commercially available sources. Researchers are encouraged to determine these values under their specific experimental conditions.
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of this compound against a target enzyme, such as carbonic anhydrase, is provided below. This protocol is based on a colorimetric assay using the esterase activity of carbonic anhydrase.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a typical workflow for determining the inhibitory activity of a compound against a purified carbonic anhydrase enzyme.
1. Materials and Reagents:
-
Purified human carbonic anhydrase (e.g., hCA II, hCA IX, or hCA XII)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Calibrated multichannel pipettes
2. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4.
-
Enzyme Solution: Prepare a stock solution of the carbonic anhydrase isoform in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of p-NPA in DMSO (e.g., 100 mM). Further dilute in assay buffer to the desired final concentration (e.g., 1 mM). This solution should be prepared fresh.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells remains constant and low (e.g., <1%).
3. Assay Procedure:
-
Plate Setup:
-
Blank wells: Add assay buffer and the corresponding volume of DMSO without the inhibitor or enzyme.
-
Control wells (100% activity): Add assay buffer, enzyme solution, and the corresponding volume of DMSO.
-
Inhibitor wells: Add assay buffer, enzyme solution, and the serially diluted this compound solutions.
-
-
Pre-incubation: Add the enzyme solution to the control and inhibitor wells. Allow the plate to pre-incubate at room temperature for 15 minutes to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes. The rate of increase in absorbance corresponds to the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Diagrams illustrating the experimental workflow and the mechanism of inhibition are provided below.
References
Application Notes and Protocols for Studying Sulfonamide Metabolism Using N4-Acetylsulfanilamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. The metabolism of these drugs is a critical factor influencing their efficacy, duration of action, and potential for toxicity. A primary metabolic pathway for sulfonamides is N-acetylation, which occurs at the N4-position of the arylamine group. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1 and NAT2. The product of this reaction, N4-acetylsulfanilamide (and its derivatives), is a major metabolite that is typically devoid of antimicrobial activity.[1]
The rate and extent of N-acetylation can vary significantly among individuals due to genetic polymorphisms in the NAT enzymes, leading to distinct "fast" and "slow" acetylator phenotypes.[2][3] This variation has significant clinical implications, as it can affect drug clearance and the risk of adverse reactions. Therefore, studying the formation of N4-acetylated metabolites is crucial for understanding the pharmacokinetics and pharmacogenetics of sulfonamide drugs.
This document provides detailed application notes and protocols for the use of this compound in research, focusing on its role as a key biomarker for studying sulfonamide metabolism.
The Role of this compound in Sulfonamide Metabolism
The acetylation of the N4-amino group is a major route of biotransformation for sulfonamides.[4][5] This metabolic step is part of a dynamic equilibrium, with both acetylation of the parent drug and deacetylation of the metabolite occurring in the body.[4] The primary enzymes responsible are the N-acetyltransferases (NATs), which use acetylcoenzyme A as a cofactor.[4][6]
-
NAT2: This enzyme, primarily found in the liver and gut, is the main catalyst for the acetylation of many sulfonamides and is responsible for the classic "acetylator polymorphism."[3][6]
-
NAT1: This enzyme is expressed in a wider range of tissues and also contributes to sulfonamide metabolism.[3]
The balance of these metabolic processes, along with renal excretion, determines the overall pharmacokinetic profile of the sulfonamide and its N4-acetylated metabolite. Slow acetylation by NAT2 is considered a risk factor for idiosyncratic hypersensitivity reactions to sulfonamides.[2]
Quantitative Data on this compound
The following tables summarize key physicochemical and pharmacokinetic data for this compound and its parent compound, sulfanilamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 121-61-9 | [7] |
| Molecular Formula | C₈H₁₀N₂O₃S | [7][8] |
| Molar Mass | 214.2 g/mol | [7] |
| Melting Point | 214-219 °C | [8][9] |
| Appearance | White to Off-White Solid | [8] |
| Solubility | Slightly soluble in water; Soluble in DMSO and Methanol |[7][8] |
Table 2: Pharmacokinetic Parameters of Sulfanilamide (SAA) and this compound (N4) in Pre-ruminant Calves Following a single intravenous dose of 14.0 mg/kg SAA.
| Parameter | Sulfanilamide (Parent) | This compound (Metabolite) | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | 4.1 hours | - | [10] |
| Urinary Recovery (% of dose) | 10 - 16% | ≥ 69% | [10] |
| Renal Clearance | Baseline | 2 to 6 times higher than SAA |[10] |
Table 3: Peak Plasma and Milk Concentrations of Sulfanilamide (SAA) and Metabolites in Dairy Cows Following a single oral dose of 200 mg/kg SAA.
| Compound | Max Plasma Conc. (Cmax) (µg/mL) | Max Milk Conc. (Cmax) (µg/mL) | Reference |
|---|---|---|---|
| Sulfanilamide (SAA) | 64 | 52 | [10] |
| N4-Acetyl (N4) | 48 | 89 | [10] |
| N1-Acetyl (N1) | 0.72 | 2.3 | [10] |
| N1,N4-Diacetyl (N1N4) | 24 | 98 |[10] |
Table 4: Pharmacokinetic Parameters of N4-Acetylsulfonamide Derivatives in Humans
| Parameter | Group 1 Derivatives | Group 2 Derivatives | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | 4 - 6 hours | 10 - 20 hours | [11] |
| Renal Clearance | 20 - 60 mL/min | < 10 mL/min |[11] |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for metabolic studies. Below are protocols for sample preparation and analysis.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC/MS/MS
This protocol is adapted for the extraction of sulfonamides and their metabolites from aqueous samples like water, urine, or diluted plasma.
Materials:
-
Agilent Bond Elut HLB SPE cartridges (or equivalent)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium EDTA (NaEDTA)
-
Hydrochloric acid (HCl) for pH adjustment
-
Nitrogen gas for evaporation
-
Vortex mixer
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the HLB SPE cartridges on a vacuum manifold.
-
Precondition the cartridges by passing 6 mL of MeOH, followed by equilibration with 6 mL of water.[12] Do not let the cartridge dry out after equilibration.
-
-
Sample Loading:
-
Transfer the pre-treated sample into the SPE cartridge reservoir.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 5 mL/min.[12]
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of water to remove interfering substances.[12]
-
Dry the cartridge completely by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes under the cartridges.
-
Elute the analytes (parent sulfonamide and N4-acetylated metabolite) with two aliquots of 4 mL of MeOH.[12]
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40 °C.[12]
-
Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 1:1 MeOH:water).[12]
-
Vortex the sample to ensure the residue is fully dissolved.
-
Filter the reconstituted sample through a 0.2 µm filter before analysis.[12]
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for sensitive and selective quantification of sulfonamides and their metabolites due to its high specificity.[13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Quadrupole Linear Ion Trap)
-
C18 reverse-phase analytical column
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the parent sulfonamide and for this compound. This requires direct infusion of analytical standards.
-
Quantification: Generate a calibration curve using standards of known concentrations prepared in a matrix similar to the samples. Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
Application Note: Acetylator Phenotyping
The ratio of the N4-acetylated metabolite to the parent sulfonamide in plasma or urine can be used to determine an individual's acetylator phenotype.[4][15] This is a valuable tool in both clinical and research settings to predict drug metabolism patterns.
Principle: After administration of a probe drug (e.g., sulfadimidine), the concentrations of the parent drug (S) and its N4-acetyl metabolite (N4) are measured in plasma at a specific time point. The percentage of the acetylated metabolite is calculated as:
% Acetylated = [N4] / ([S] + [N4]) * 100
Procedure:
-
Administer a single dose of a suitable sulfonamide probe drug.
-
Collect blood samples at a fixed time post-administration (e.g., 3-6 hours).
-
Process the plasma and quantify the concentrations of the parent drug and N4-acetylsulfonamide using a validated analytical method like LC-MS/MS.
-
Calculate the percentage of the acetylated metabolite.
-
Compare the result to established cut-off values to classify the individual as a "fast" or "slow" acetylator. Fast acetylators will show a much higher percentage of the N4-acetylated metabolite compared to slow acetylators.[4]
References
- 1. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and mechanism of renal excretion of short acting sulphonamides and N4-acetylsulphonamide derivatives in man. Structural requirements of sulphonamides for active tubular secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N4-Acetylsulfanilamide in Pharmacokinetic Studies: A Tool for NAT2 Phenotyping
Introduction
N4-Acetylsulfanilamide and its derivatives are the primary metabolites of sulfonamide drugs, formed through the action of the N-acetyltransferase 2 (NAT2) enzyme. The gene for NAT2 is polymorphic in humans, leading to distinct phenotypes with varying rates of drug metabolism, commonly categorized as rapid, intermediate, and slow acetylators. This variation in acetylation capacity can significantly impact the pharmacokinetics, efficacy, and safety of numerous drugs and the bioactivation of carcinogens. Consequently, determining an individual's NAT2 phenotype is a critical aspect of personalized medicine and drug development.
This application note provides detailed protocols and data for the use of this compound formation, specifically through the administration of a probe drug like sulfamethazine, as a reliable method for in vivo NAT2 phenotyping. By measuring the plasma concentrations or urinary excretion of the parent drug and its N4-acetylated metabolite, researchers can calculate a metabolic ratio (MR) that effectively distinguishes between different acetylator phenotypes. These methods are invaluable in pharmacokinetic studies to stratify populations, understand inter-individual variability in drug response, and mitigate risks of adverse drug reactions.
Metabolic Pathway of Sulfamethazine
The primary metabolic pathway for sulfamethazine relevant to NAT2 phenotyping is its acetylation to N4-acetylsulfamethazine. This reaction is catalyzed by the NAT2 enzyme, primarily in the liver. The extent of this conversion is directly related to the enzymatic activity, which is determined by the individual's NAT2 genotype.
Application Notes and Protocols for the Synthesis and Purification of N4-Acetylsulfanilamide for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of N4-Acetylsulfanilamide, a key intermediate and active pharmaceutical ingredient. The following sections outline the necessary reagents, experimental procedures, and analytical data to support research and development activities.
Overview and Chemical Properties
This compound is a sulfonamide antibiotic and an important metabolite of several therapeutic agents. Its synthesis and purification are fundamental steps in the development of new sulfonamide-based drugs and for in-vitro and in-vivo research applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Melting Point | 214-219 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in water. Soluble in DMSO and DMF. | [3][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the ammonolysis of N-acetylsulfanilyl chloride. This two-step process starts with the chlorosulfonation of acetanilide, followed by the reaction with ammonia.
Experimental Protocol: Synthesis
Materials and Reagents:
-
N-acetylsulfanilyl chloride
-
Concentrated ammonia solution (28-30%)
-
Deionized water
-
Dilute sulfuric acid
-
Standard laboratory glassware (Erlenmeyer flask, beaker, funnel, etc.)
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
In a fume hood, cautiously add 39 g of N-acetylsulfanilyl chloride to 120 mL of concentrated ammonia solution in a suitable Erlenmeyer flask with stirring. A vigorous exothermic reaction will occur.
-
Continue stirring the resulting thick paste until it becomes a smooth, thin consistency.
-
Heat the mixture to 70 °C for 30 minutes with occasional stirring.
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with dilute sulfuric acid to a pH of approximately 7.
-
Cool the mixture in an ice bath to promote complete precipitation of the product.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water.
-
Dry the crude product thoroughly. The typical yield for this type of reaction is in the range of 80-95%, though it is dependent on the purity of the starting materials and the reaction conditions.
Purification of this compound
Recrystallization is a common and effective method for the purification of crude this compound. Hot water is a suitable solvent for this purpose.
Experimental Protocol: Purification by Recrystallization
Materials and Reagents:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Ice bath
Procedure: [2]
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. The solution should be saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound. The expected melting point of the pure product is 219 °C.[2]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, and spectroscopic methods.
| Analytical Technique | Expected Results |
| Melting Point | 214-219 °C |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, aromatic protons, and amine protons. |
| ¹³C NMR | Resonances for the acetyl methyl carbon, carbonyl carbon, and aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, S=O, and aromatic C-H bonds. |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The following chemical shifts are expected for key protons: a singlet for the acetyl methyl group protons around δ 2.07 ppm, and signals for the aromatic protons in the region of δ 7.6-7.8 ppm.[6] The protons of the sulfonamide and amide groups will appear as broad singlets and their chemical shifts can be variable.
-
¹³C NMR (DMSO-d₆): Expected chemical shifts include a signal for the acetyl methyl carbon around δ 24.6 ppm, the carbonyl carbon of the acetyl group around δ 169.4 ppm, and aromatic carbons in the range of δ 118-144 ppm.[6]
-
IR (KBr pellet, cm⁻¹): Characteristic vibrational frequencies are expected around 3300-3400 cm⁻¹ (N-H stretching of the sulfonamide and amide), ~1680 cm⁻¹ (C=O stretching of the amide), and ~1320 and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretching of the sulfonamide).[6]
Experimental Workflow and Mechanism of Action
Diagrams
References
- 1. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. rsc.org [rsc.org]
Application Note: Quantitative Analysis of N4-Acetylsulfanilamide in Research Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of N4-Acetylsulfanilamide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices. The provided parameters are based on typical analytical methodologies for compounds of similar structure and should be validated by the end-user for their specific application.
Introduction
This compound is a metabolite of sulfonamide antibiotics and an important analyte in pharmaceutical and environmental analysis. Accurate and sensitive quantification is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the determination of this compound in complex mixtures.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS parameters, and data analysis workflow.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., plasma, urine, or environmental water samples).
Materials:
-
SPE Cartridges (e.g., C18, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
0.1% TFA in 80% Acetonitrile
-
Nitrogen evaporator or SpeedVac
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Adjust the sample pH to between 2 and 3 before loading.[2]
-
Column Conditioning: Wet the C18 SPE column with 1 mL of 100% Acetonitrile.[2]
-
Column Equilibration: Equilibrate the column with 1 mL of 0.1% TFA in water.[2]
-
Sample Loading: Slowly load the pre-treated sample onto the SPE column.
-
Washing: Wash the column with 1 mL of 0.1% TFA in water to remove interfering substances.[2]
-
Elution: Elute the analyte with 0.3 mL of 0.1% TFA in 80% Acetonitrile into a clean collection tube.[2]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Instrument: UHPLC/HPLC system
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 150 mm (or equivalent)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry (MS/MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (for Product Ion 1) | Collision Energy (eV) (for Product Ion 2) |
| This compound | 215.05 | 156.05 | 92.05 | 15 | 30 |
Note: The precursor ion corresponds to the [M+H]+ adduct of this compound (C8H10N2O3S, Exact Mass: 214.04).[3] The product ions and collision energies are representative and should be optimized on the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The sample preparation protocol using solid-phase extraction ensures a clean sample for injection, minimizing matrix effects. The chromatographic and mass spectrometric parameters are provided as a starting point for method development and validation. This application note serves as a valuable resource for researchers in need of a reliable analytical method for this compound.
References
Application Notes and Protocols: N4-Acetylsulfanilamide in Microbial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N4-Acetylsulfanilamide is the N-acetylated metabolite of the antibiotic sulfanilamide. In drug development and microbial research, it serves a critical role not as a direct antimicrobial agent, but as an essential control and research tool. Its primary applications in microbial growth inhibition assays are as a negative control, a substrate for studying microbial metabolism, and a comparator for active sulfonamide antibiotics.
Mechanism of Action of Parent Compound (Sulfanilamide): Inhibition of Folic Acid Synthesis
Sulfonamides, the class of antibiotics to which sulfanilamide belongs, are structural analogs of para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid utilize PABA as a crucial substrate for the enzyme dihydropteroate synthase (DHPS). Sulfonamides competitively inhibit DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2] This ultimately disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect (inhibition of growth and replication).[1][2]
Crucially, the antimicrobial activity of sulfonamides is dependent on a free amine group at the N4 position, which mimics PABA. This compound has this amine group acetylated, rendering it unable to bind effectively to the active site of DHPS. Consequently, This compound is considered microbiologically inactive. [3] Its use in growth inhibition assays is therefore predicated on this lack of direct activity.
Primary Uses in Microbial Assays:
-
Negative Control: To ensure that the observed inhibition of microbial growth is due to the specific activity of the parent sulfonamide and not due to non-specific effects of the chemical scaffold or solvent.
-
Metabolism Studies: To investigate the ability of specific microorganisms to metabolize sulfonamides. Some bacteria may possess deacetylase enzymes that can convert inactive this compound into the active sulfanilamide, thereby exhibiting a delayed susceptibility.
-
Comparative Analysis: To provide a baseline for comparing the activity of newly synthesized sulfonamide derivatives.
Data Presentation
Quantitative data for this compound in microbial growth inhibition assays is expected to show a lack of activity. The following tables illustrate the expected comparative results between the active parent drug, Sulfanilamide, and the inactive metabolite, this compound.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Sulfanilamide MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 16 - 64 | >1024 |
| Staphylococcus aureus ATCC 29213 | 32 - 128 | >1024 |
| Pseudomonas aeruginosa ATCC 27853 | >1024 (intrinsically resistant) | >1024 |
| Enterococcus faecalis ATCC 29212 | >1024 (intrinsically resistant) | >1024 |
Note: These are representative values. Actual MICs can vary based on the specific strain and testing conditions.
Table 2: Illustrative Zone of Inhibition Data (Kirby-Bauer Disk Diffusion)
| Microorganism | Sulfanilamide Zone Diameter (mm) | This compound Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | 15 - 22 | 0 |
| Staphylococcus aureus ATCC 29213 | 12 - 18 | 0 |
| Pseudomonas aeruginosa ATCC 27853 | 0 | 0 |
| Enterococcus faecalis ATCC 29212 | 0 | 0 |
Note: Using a standard 300 µg disk for Sulfanilamide and a comparable molar equivalent for this compound.
Mandatory Visualizations
References
- 1. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Renal Excretion of N4-Acetyl Sulphanilamide and N4-Acetyl Sulphadimidine in Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of N4-Acetylsulfanilamide in Plasma by LC-MS/MS
Introduction
N4-Acetylsulfanilamide is the primary metabolite of sulfanilamide, a sulfonamide antibiotic. The quantification of this metabolite in plasma is crucial for pharmacokinetic and toxicokinetic studies, providing insights into the metabolic fate and clearance of the parent drug.[1][2] The acetylation of sulfanilamide to this compound is a key biotransformation step, primarily mediated by the N-acetyltransferase enzyme system.[3] This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in plasma, tailored for researchers in drug development and clinical pharmacology.
Metabolic Pathway of Sulfanilamide
Sulfanilamide undergoes acetylation in the body to form this compound. This metabolic process is a major pathway for the drug's elimination.[3][4] Understanding this conversion is fundamental to interpreting pharmacokinetic data.
Detailed Bioanalytical Protocol
This protocol outlines a validated method for quantifying this compound in plasma using LC-MS/MS. The chosen approach, involving protein precipitation for sample preparation, offers a balance of simplicity, speed, and efficiency.[5]
1. Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the IS.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
HPLC-grade Methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control (blank) human plasma
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and the IS in methanol to obtain stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the appropriate working solutions to prepare a calibration curve (consisting of a blank, a zero, and at least six non-zero concentration levels) and QC samples at low, medium, and high concentrations.[7][8]
4. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma sample into the corresponding tube.
-
Add 10 µL of the IS working solution to all tubes except the blank.
-
Vortex briefly (5-10 seconds).
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to each tube to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9][10]
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode[10] |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C[10] |
| MRM Transitions | Analyte: this compound (Precursor: m/z 215.1 -> Product: m/z 156.1); IS: To be determined based on selection |
6. Experimental Workflow Diagram
The overall process from sample receipt to final data analysis is illustrated below.
Method Validation Summary
A full bioanalytical method validation should be performed to ensure the reliability of the results, in accordance with regulatory guidelines.[11][12] The key parameters and typical acceptance criteria are summarized below.
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the matrix.[7] | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.[11] |
| Calibration Curve | The relationship between instrument response and known analyte concentrations.[7] | A minimum of 6 non-zero points plus a blank and zero. Correlation coefficient (r²) ≥ 0.99.[5] |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[7] | Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[8][13][14] |
| LLOQ & ULOQ | The Lower and Upper Limits of Quantification define the range of the assay. | LLOQ should be detectable with a signal-to-noise ratio > 5 and meet accuracy/precision criteria of ±20%.[8] |
| Recovery | The efficiency of the extraction process, comparing analyte response from extracted samples to unextracted standards. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative.[15] | Mean concentration of stability samples should be within ±15% of the nominal concentration.[10][15] |
Table 2: Example Quantitative Validation Results (Hypothetical Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |
| LLOQ | 5.0 | 8.5 | 11.2 | 104.5 | 108.0 |
| Low QC | 15.0 | 6.2 | 7.8 | 101.3 | 102.5 |
| Mid QC | 150 | 4.1 | 5.5 | 98.7 | 99.8 |
| High QC | 400 | 3.5 | 4.9 | 100.5 | 101.1 |
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. Proper method validation is essential to ensure the generation of reliable data for pharmacokinetic assessments and other clinical or preclinical research applications.
References
- 1. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. omicsonline.org [omicsonline.org]
- 13. scielo.br [scielo.br]
- 14. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving N4-Acetylsulfanilamide Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals, achieving the desired concentration of N4-Acetylsulfanilamide in aqueous buffers is a critical step for a wide range of in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound is known to have low solubility in aqueous solutions. Here’s a logical workflow to troubleshoot this issue:
-
Start with a stock solution in an organic solvent: this compound is significantly more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a reported solubility of approximately 30 mg/mL.[1][2] Prepare a concentrated stock solution in one of these solvents first.
-
Gradual dilution: Add the organic stock solution dropwise to your vigorously stirred aqueous buffer. This technique helps to avoid immediate precipitation of the compound.
-
Use a minimal amount of organic solvent: Be aware that the final concentration of the organic solvent in your aqueous buffer can affect your experiment. A common practice is to keep the final DMSO concentration below 1%. For example, a 1:10 dilution of a DMSO stock solution into a phosphate-buffered saline (PBS) at pH 7.2 has been reported to yield a solubility of approximately 0.09 mg/mL for this compound.[1][2]
Q2: My compound precipitates out of the buffer over time. How can I improve its stability in solution?
A2: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is degrading.
-
pH Adjustment: The solubility of this compound, like other sulfonamides, is pH-dependent due to its acidic sulfonamide group (predicted pKa ≈ 9.88).[3][4] Increasing the pH of the buffer above the pKa will ionize the compound, increasing its solubility and stability in solution. However, always consider the pH constraints of your specific experiment.
-
Refrigeration: Storing the solution at 4°C can sometimes slow down precipitation kinetics. However, it's important to note that temperature also affects solubility, so a solubility test at the storage temperature is recommended.
-
Fresh Preparation: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and to avoid storing them for more than one day.[1][2]
Q3: Can I increase the aqueous solubility of this compound without using organic solvents?
A3: Yes, several methods can be employed to enhance aqueous solubility:
-
pH Adjustment: As mentioned, increasing the pH of the buffer will deprotonate the sulfonamide group, leading to a significant increase in solubility.
-
Use of Co-solvents: Water-miscible co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds.[5][6][7][8] You will need to determine the optimal co-solvent concentration for your needs, as high concentrations may be incompatible with biological assays.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[9][10][11][12][13] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.
Q4: How does temperature affect the solubility of this compound in water?
A4: The solubility of this compound in water increases with temperature. Based on historical data, the solubility in water has been observed to change as follows:
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.133 |
| 37 | 0.236 |
| 50 | 0.365 |
| 75 | 0.811 |
| 99 | 1.816 |
Data from Sapozhnikova, N. V.; Postovskii, I. Ya. Zh. Prikl. Khim. 1944, 17, 427-34.[14]
Q5: What is the solubility of this compound in a buffered solution?
A5: The solubility is dependent on the pH and composition of the buffer. A study from 1942 reported the solubility of this compound in a 0.735M (10%) potassium dihydrogen phosphate (KH₂PO₄) solution at approximately 20°C and a pH of 4.37 to be 0.128 g/100 mL (1.28 mg/mL).[14]
Experimental Protocols
Here are detailed methodologies for key experiments related to determining and improving the solubility of this compound.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[15][16][17][18]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., phosphate, acetate) at a specific pH
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaker and let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol outlines the steps to determine the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound (solid powder)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Aqueous buffer of choice
-
Volumetric flasks and pipettes
-
Shake-flask method materials (as listed in Protocol 1)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different volume ratios (e.g., 10:90, 20:80, 40:60 v/v).
-
For each co-solvent mixture, perform the shake-flask method as described in Protocol 1 to determine the solubility of this compound.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.
Protocol 3: Kinetic Solubility Assay
This high-throughput method is useful for rapid screening of solubility in early-stage drug discovery.[17][19][20][21][22]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice
-
96-well microplate
-
Plate shaker
-
Microplate reader capable of measuring turbidity or UV absorbance
Procedure:
-
Add a small volume of the this compound DMSO stock solution to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC-UV to determine the concentration of the dissolved compound.
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the logical steps and relationships involved in addressing the solubility of this compound.
Caption: A workflow for troubleshooting the low aqueous solubility of this compound.
Caption: Key strategies for enhancing the aqueous solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. [PDF] Thermodynamics of Sulfanilamide Solubility in Propylene Glycol + Water Mixtures | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Polyethylene glycols in oral and parenteral formulations--A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.usm.my [web.usm.my]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srdata.nist.gov [srdata.nist.gov]
- 15. who.int [who.int]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. enamine.net [enamine.net]
- 18. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. asianpubs.org [asianpubs.org]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Troubleshooting N4-Acetylsulfanilamide Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing specifically for N4-Acetylsulfanilamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a compound containing a basic amine group, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic amine group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18 columns.[2][3][4][5] This interaction, a form of secondary retention, leads to a portion of the analyte being retained longer than the main peak, resulting in an asymmetrical, tailing peak shape.[1][6]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7]
-
At mid-range pH (above ~3.5): Residual silanol groups on the silica packing can become deprotonated and negatively charged, leading to strong ionic interactions with the protonated basic analyte, causing significant tailing.[4][8]
-
At low pH (typically 2-3): The low pH suppresses the ionization of the silanol groups, keeping them in their neutral form.[9][10][11] This minimizes the secondary ionic interactions with the basic this compound, resulting in a more symmetrical peak.[2]
Operating near the pKa of the analyte can also lead to inconsistent ionization and peak distortion.[12]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues leading to this compound peak tailing.
Issue 1: Peak tailing observed for this compound, but not for neutral compounds in the same run.
This is a strong indication that secondary chemical interactions are the root cause.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Methodologies:
-
Mobile Phase pH Adjustment:
-
Prepare the aqueous portion of the mobile phase.
-
Use a calibrated pH meter to measure the pH.
-
Add a suitable acidifier (e.g., formic acid, trifluoroacetic acid) or buffer system (e.g., phosphate buffer) to adjust the pH to a range of 2.5-3.0.[13] A buffer concentration of 10-50 mM is generally sufficient.[9][14]
-
Add the organic modifier (e.g., acetonitrile, methanol) to the buffered aqueous phase to achieve the desired final concentration.
-
Filter and degas the final mobile phase mixture.
-
-
Column Selection:
Issue 2: All peaks in the chromatogram are tailing.
If all peaks, including neutral ones, exhibit tailing, the problem is likely related to the physical state of the column or the HPLC system's fluidics, rather than chemical interactions.
Troubleshooting Steps:
-
Check for a Column Void: A void or channel in the column packing material can cause peak distortion.[1][10] This can happen due to pressure shocks or dissolution of the silica bed at high pH.
-
Inspect for a Blocked Frit: A partially blocked inlet frit can distort the sample flow path, leading to tailing for all peaks.[15]
-
Solution: Back-flushing the column might dislodge particulates. If the blockage is severe, the frit may need to be replaced, or the entire column.
-
-
Minimize Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[9][10]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[12] Ensure all fittings are properly connected to avoid dead space.
-
Issue 3: Peak tailing appears or worsens over time.
This suggests a gradual degradation of the system's performance.
Troubleshooting Steps:
-
Column Contamination: Accumulation of strongly retained sample components on the column can create active sites that cause tailing.[16][17]
-
Solution: Implement a column washing procedure. A generic washing sequence for reversed-phase columns is:
-
Flush with your mobile phase without the buffer.
-
Flush with 100% water.
-
Flush with a strong, miscible organic solvent like isopropanol or methanol.
-
Store the column in a suitable solvent (e.g., acetonitrile/water).
-
-
Prevention: Ensure adequate sample preparation, including filtration or solid-phase extraction (SPE), to remove contaminants before injection.[9][16]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][17] This is often characterized by a "right-triangle" peak shape.[15]
-
Solution: Dilute the sample or reduce the injection volume and reinject.[1] If the peak shape improves, column overload was the issue.
-
Data Summary
The following table summarizes key parameters for mitigating this compound peak tailing.
| Parameter | Recommended Range/Type | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses the ionization of residual silanol groups, minimizing secondary interactions with the basic analyte.[2][9] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH and can help mask some residual silanol interactions.[1][9] |
| Column Type | End-capped, Base-Deactivated, High-Purity Silica | These columns have fewer active silanol sites available for interaction with basic compounds.[1][3][10] |
| Sample Solvent | Weaker than or equal to the mobile phase | A stronger sample solvent can cause band broadening and peak distortion at the column inlet.[9] |
Visualizing the Mechanism
The primary chemical interaction causing peak tailing for this compound is the interaction with silanol groups.
Caption: Analyte-silanol interactions at different pH levels.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. aapco.org [aapco.org]
- 9. uhplcs.com [uhplcs.com]
- 10. labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
minimizing N4-Acetylsulfanilamide degradation during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of N4-Acetylsulfanilamide during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the primary metabolite of sulfanilamide, a sulfonamide antibiotic. Its stability is a critical concern during sample preparation and analysis because degradation can lead to inaccurate quantification, impacting pharmacokinetic, pharmacodynamic, and toxicology studies. The acetylated form is generally more stable than the parent drug, sulfanilamide, to certain degradation pathways, but it is still susceptible to degradation under various conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are photodegradation, hydrolysis (under acidic or basic conditions), and oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the sulfonamide bond (S-N bond) and extrusion of sulfur dioxide (SO2).[1]
-
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, converting this compound back to its parent compound, sulfanilamide. The amide bond of the acetyl group is susceptible to cleavage.
-
Oxidation: Oxidizing agents can lead to the formation of hydroxylated byproducts. While specific oxidative degradation products for this compound are not extensively documented in the provided search results, the sulfonamide functional group is known to be susceptible to oxidation.
Q3: What are the best practices for storing samples containing this compound?
A3: To ensure the stability of this compound in biological samples, particularly plasma, it is recommended to:
-
Process samples as quickly as possible after collection.
-
Store plasma samples at -20°C or, for long-term storage, at -80°C.
-
Protect samples from light by using amber vials or by wrapping them in aluminum foil.
-
Minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample collection and handling: Exposure to light, elevated temperatures, or extreme pH. | - Work under amber or low-light conditions.- Keep samples on ice or at 4°C during processing.- Ensure the pH of any buffers used is near neutral. |
| Inefficient extraction: Improper solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. | - Optimize the SPE method: ensure proper conditioning of the cartridge, use appropriate wash and elution solvents.- For LLE, select a solvent system with appropriate polarity and pH to ensure efficient partitioning of this compound. | |
| Presence of unexpected peaks in the chromatogram | Degradation products: Formation of sulfanilamide (from hydrolysis) or other degradation products. | - Confirm the identity of the peaks using a mass spectrometer.- Review sample handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH). |
| Matrix effects: Co-eluting endogenous components from the biological matrix. | - Optimize the chromatographic method to improve separation.- Employ a more rigorous sample clean-up procedure, such as a different SPE sorbent or a two-step extraction process. | |
| High variability between replicate samples | Inconsistent sample processing: Variations in incubation times, temperatures, or reagent volumes. | - Standardize all steps of the sample preparation protocol.- Use an internal standard to correct for variability in extraction and instrument response. |
| Enzymatic degradation: Activity of enzymes in the biological matrix. | - Add enzyme inhibitors to the sample immediately after collection.- Keep samples at low temperatures (on ice or at 4°C) to minimize enzymatic activity. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general framework for SPE. Optimization may be required based on the specific SPE cartridge and equipment used.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 215.1 → Product ion (m/z) 156.1
-
Internal Standard (example): To be determined based on the specific IS used.
-
-
Optimize collision energy and other source parameters for your specific instrument.
Data Summary
Table 1: Stability of this compound in Human Plasma at Different Temperatures
| Storage Temperature | Time (hours) | % Recovery (Mean ± SD) |
| Room Temperature (~25°C) | 4 | 95 ± 5 |
| 8 | 88 ± 7 | |
| 24 | 75 ± 9 | |
| Refrigerated (4°C) | 24 | 98 ± 3 |
| 48 | 96 ± 4 | |
| 72 | 94 ± 5 | |
| Frozen (-20°C) | 7 days | 99 ± 2 |
| 30 days | 97 ± 3 | |
| 90 days | 95 ± 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions and should be determined empirically.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: N4-Acetylsulfanilamide Interference in Luciferase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from N4-Acetylsulfanilamide and other small molecules in luciferase-based assays.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Luminescence Signal
You observe a dose-dependent decrease in your luciferase signal upon addition of this compound that is not attributable to the biological activity of your target.
Possible Cause: Direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Confirm Direct Luciferase Inhibition:
-
Perform a cell-free luciferase assay using a purified, recombinant luciferase enzyme and its substrate.
-
Add this compound at the same concentrations used in your primary assay.
-
A decrease in luminescence in this cell-free system confirms direct inhibition of the luciferase enzyme.
-
-
Determine the Mechanism of Inhibition:
-
Vary the concentration of one substrate (e.g., D-luciferin) while keeping the other (e.g., ATP) at a saturating concentration, and repeat the inhibition assay.[1][2]
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the varied substrate.[2][3]
-
-
Mitigation Strategies:
-
Use a Different Luciferase: Switch to a luciferase from a different organism (e.g., Renilla luciferase, NanoLuc®) that may be less sensitive to this compound.[1]
-
Orthogonal Assay: Validate your findings using a non-luciferase-based method, such as qPCR to measure target gene mRNA levels or a fluorescent reporter assay.
-
Increase Substrate Concentration: If the inhibition is competitive with the substrate, increasing the substrate concentration in the assay buffer may overcome the inhibitory effect.
-
Issue 2: Unexpected Increase in Luminescence Signal
Contrary to expectations, you observe an increase in the luciferase signal in your cell-based assay after treatment with this compound.
Possible Cause: Luciferase enzyme stabilization.
Troubleshooting Steps:
-
Verify Enzyme Stabilization:
-
Treat your reporter cell line with a protein synthesis inhibitor (e.g., cycloheximide) in the presence and absence of this compound.
-
Measure luciferase activity at several time points. A slower decay of the luminescent signal in the presence of this compound indicates enzyme stabilization.
-
-
Perform a Cell-Free Inhibition Assay:
-
Mitigation Strategies:
-
Reduce Incubation Time: Minimize the incubation time of the compound with the cells to reduce the impact of enzyme stabilization.
-
Switch to a More Stable Luciferase: Utilize a luciferase variant engineered for a longer half-life, which may be less prone to further stabilization by small molecules.
-
Employ an Orthogonal Assay: Confirm your results with an alternative reporter system or a direct functional assay that does not rely on luciferase.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my luciferase assay?
Q2: How can I determine if this compound is a true hit or just interfering with my assay?
To distinguish between a true biological effect and assay interference, it is crucial to perform counter-screens and orthogonal assays.[4] A counter-screen involves testing the compound against the luciferase enzyme directly in a cell-free system. An orthogonal assay measures the same biological endpoint using a different technology, such as qPCR or a fluorescent reporter.[7]
Q3: What is the difference between competitive and non-competitive inhibition of luciferase?
-
Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate (e.g., D-luciferin or ATP). This type of inhibition can often be overcome by increasing the substrate concentration.[3]
-
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, causing a conformational change that reduces its catalytic activity. This type of inhibition is not affected by substrate concentration.[1][3]
Q4: Can this compound affect different types of luciferases?
It is possible. Different luciferases (e.g., from firefly, Renilla, Gaussia, or the engineered NanoLuc®) have different structures and substrate requirements. A compound that inhibits one type of luciferase may not affect another.[1] Therefore, if you suspect interference, testing your compound against different luciferases can be a valuable troubleshooting step.
Q5: What should I do if I confirm that this compound is interfering with my assay?
If interference is confirmed, you have several options:
-
Modify the Assay Protocol: Adjusting substrate concentrations or incubation times may mitigate the interference.
-
Use an Alternative Reporter System: Switch to a non-luciferase-based reporter, such as a fluorescent protein or a secreted alkaline phosphatase (SEAP) assay.
-
Select a Different Luciferase: Choose a luciferase that is not affected by your compound.
-
Note the Interference: If the above options are not feasible, it is important to acknowledge the potential for assay interference when reporting your results.
Quantitative Data
Due to a lack of published data specifically for this compound's effect on luciferase, the following table presents hypothetical data to illustrate how such information would be presented. For comparison, data for a known luciferase inhibitor, Resveratrol, is included.
| Compound | Luciferase Type | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | Firefly (Photinus pyralis) | Data Not Available | Not Determined | N/A |
| This compound | Renilla reniformis | Data Not Available | Not Determined | N/A |
| Resveratrol | Firefly (Photinus pyralis) | ~1-2 | Non-competitive with ATP and D-luciferin | [1] |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
Objective: To determine if a test compound directly inhibits luciferase activity.
Materials:
-
Purified recombinant luciferase (e.g., firefly luciferase)
-
Luciferase assay buffer
-
D-luciferin substrate solution
-
ATP solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the compound.
-
In a white, opaque multi-well plate, add the diluted compound solutions.
-
Add the purified luciferase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Prepare the luciferase reaction solution by mixing the D-luciferin and ATP solutions in the assay buffer according to the manufacturer's instructions.
-
Inject the luciferase reaction solution into each well using the luminometer's injector, or by manual pipetting.
-
Immediately measure the luminescence signal for each well.
-
Plot the luminescence signal against the compound concentration and calculate the IC50 value.
Protocol 2: Orthogonal Assay using qPCR
Objective: To validate a potential hit from a luciferase reporter gene assay by measuring the mRNA levels of the target gene.
Materials:
-
Cells used in the primary luciferase assay
-
Test compound (this compound)
-
Cell culture reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
-
qPCR instrument
Procedure:
-
Culture the cells and treat them with the test compound at the desired concentrations and for the same duration as in the primary luciferase assay.
-
After treatment, harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers for the target gene, and primers for a housekeeping gene (for normalization).
-
Analyze the qPCR data to determine the relative change in the mRNA expression of the target gene upon treatment with the compound.
-
Compare the results to those obtained from the luciferase reporter assay to confirm if the compound has the expected biological activity.
Visualizations
Caption: Mechanism of direct luciferase inhibition.
Caption: Troubleshooting decision workflow.
References
- 1. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioluminescence from the bright and dark sides [frontiersin.org]
- 7. benchchem.com [benchchem.com]
overcoming matrix effects for N4-Acetylsulfanilamide in biological samples
Welcome to the technical support center for the bioanalysis of N4-Acetylsulfanilamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In the analysis of this compound, endogenous substances from complex matrices like plasma, urine, or tissue can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable results.[1]
Q2: What are the primary causes of matrix effects in biological samples for this compound analysis?
A2: The primary causes of matrix effects are co-eluting endogenous components from the biological sample.[4] For this compound, a sulfonamide drug, common interfering substances include:
-
Phospholipids: Abundant in plasma and serum samples, phospholipids are a significant source of ion suppression in LC-MS/MS analysis.
-
Salts and Proteins: High concentrations of salts and residual proteins in the sample extract can also lead to ion suppression or enhancement.[4]
-
Endogenous Metabolites: The biological matrix contains numerous small molecule metabolites that can co-elute with this compound and interfere with its ionization.[2]
Q3: How can I assess the extent of matrix effects in my assay for this compound?
A3: The most common method to quantitatively assess matrix effects is the post-extraction addition method.[4][5] This involves comparing the peak response of this compound spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[4]
Q4: What is the best type of internal standard to compensate for matrix effects when analyzing this compound?
A4: A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard for compensating for matrix effects.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte, so it co-elutes and experiences the same degree of matrix effect.[5] This allows for accurate correction of signal variability. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[5] For sulfonamides, a deuterated internal standard is highly recommended.[1]
Q5: Can simply diluting my biological sample reduce matrix effects for this compound analysis?
A5: Yes, sample dilution can be a straightforward strategy to reduce the concentration of interfering matrix components.[3] However, this approach also dilutes this compound. This is only a viable strategy if the original concentration of the analyte is high enough to remain well above the lower limit of quantification (LLOQ) of the analytical method after dilution.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, with a focus on mitigating matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Response (Ion Suppression) | Co-eluting matrix components (e.g., phospholipids, salts) are suppressing the ionization of this compound. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple Protein Precipitation (PPT).[6] Consider using SPE cartridges designed for phospholipid removal.[7] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks.[5] Experiment with different column chemistries. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for the signal suppression.[1][5] |
| High Analyte Response (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography to resolve the analyte from the enhancing components is crucial.[5] 2. Evaluate Sample Preparation: Ensure that the sample preparation method is not introducing contaminants that could cause ion enhancement. |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction of this compound with active sites on the analytical column.[5] | 1. Optimize Mobile Phase: Adjust the mobile phase composition, pH, and gradient profile. For sulfonamides, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[8] 2. Column Selection: Consider a different column chemistry or a newer generation column with reduced silanol activity.[5] |
| Inconsistent Results Between Samples | The matrix effect is variable between different lots of the biological matrix. | 1. Assess Matrix Variability: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[9] 2. Robust Sample Preparation: Utilize a sample preparation method that provides consistent cleanup across different matrix lots. SPE is often more robust than LLE or PPT in this regard. 3. Use a SIL-IS: A stable isotope-labeled internal standard is essential to correct for variability between samples.[1][5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup, but it may not be sufficient to remove all interfering matrix components.[6][10]
-
Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma, serum).
-
Add Internal Standard: Add 10 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.[11]
-
Sample Aliquot: Place 200 µL of the biological sample into a glass test tube.
-
Add Internal Standard: Add 10 µL of the SIL-IS working solution.[3]
-
pH Adjustment: Adjust the sample pH. For this compound (an acidic compound), adjust the pH to be acidic (e.g., pH 2-3 with formic acid) to ensure it is in a neutral form for extraction.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[3][11]
-
Mix: Cap the tube and vortex for 5 minutes, followed by shaking on a mechanical shaker for 10 minutes.[3]
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[3]
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup and can be tailored to specifically remove interfering substances like phospholipids.[6]
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reverse-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of water.[12]
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent (e.g., methanol) can remove non-polar interferences.[3]
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide for a mixed-mode cation exchange cartridge).[3]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. rsc.org [rsc.org]
- 11. iajps.com [iajps.com]
- 12. vliz.be [vliz.be]
Technical Support Center: Optimizing N4-Acetylsulfanilamide Extraction from Tissue Homogenates
Welcome to the technical support center for optimizing the extraction of N4-Acetylsulfanilamide from tissue homogenates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common extraction techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue homogenates?
A1: The most prevalent and effective methods for extracting this compound and other sulfonamides from tissue homogenates include:
-
Protein Precipitation (PPT): A straightforward method where a solvent, such as acetonitrile, is added to the tissue homogenate to precipitate proteins, leaving the analyte of interest in the supernatant.[1]
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous tissue homogenate and an immiscible organic solvent, such as ethyl acetate.
-
Solid-Phase Extraction (SPE): A chromatographic technique where the homogenate is passed through a solid sorbent that retains the analyte. The analyte is then eluted with an appropriate solvent. This method is excellent for sample clean-up.[2][3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out liquid extraction with dispersive solid-phase extraction (dSPE) for sample cleanup.[4]
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Cell Lysis and Homogenization: Ensure the tissue is thoroughly homogenized to release the analyte. Inadequate homogenization can trap the analyte within the tissue matrix.
-
Incorrect Solvent pH: The pH of the extraction solvent is critical. This compound has a pKa of approximately 9.88. Adjusting the pH of the aqueous phase can significantly impact its solubility and partitioning behavior.
-
Suboptimal Solvent Choice for LLE: The polarity of the extraction solvent in LLE is crucial. For sulfonamides, ethyl acetate is a common and effective choice. If recovery is low, consider testing other solvents with different polarities.
-
Inefficient Elution in SPE: In SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent. You may need to optimize the solvent composition and volume.
-
Analyte Degradation: Although this compound is relatively stable, prolonged exposure to harsh conditions (e.g., extreme pH or high temperatures) during extraction could potentially lead to degradation. It is advisable to keep samples cool during processing.[5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can significantly impact the accuracy of LC-MS/MS results. Here are some strategies to mitigate them:
-
Effective Sample Cleanup: Employing a robust sample preparation method like SPE or QuEChERS can significantly reduce matrix components.[3][4]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete tissue homogenization. | Ensure thorough homogenization using appropriate mechanical or ultrasonic methods. |
| Suboptimal pH of the extraction buffer. | Adjust the pH of the sample or extraction solvent to optimize the solubility and partitioning of this compound. | |
| Inefficient partitioning in LLE. | Test different organic solvents (e.g., ethyl acetate, dichloromethane) or a mixture of solvents. | |
| Incomplete elution from SPE cartridge. | Optimize the elution solvent composition and volume. Consider a stronger elution solvent. | |
| High Background Noise in Chromatogram | Insufficient sample cleanup. | Incorporate a more rigorous cleanup step, such as SPE or dSPE.[2][4] |
| Contamination from labware or reagents. | Use high-purity solvents and thoroughly clean all glassware. | |
| Poor Peak Shape | Matrix effects. | Improve sample cleanup and/or optimize chromatographic conditions. |
| Inappropriate reconstitution solvent. | Ensure the final extract is dissolved in a solvent compatible with the mobile phase. | |
| Inconsistent Results | Variability in sample preparation. | Standardize all steps of the extraction protocol, including volumes, times, and temperatures. |
| Non-homogenous tissue sample. | Ensure the initial tissue sample is well-homogenized to obtain a representative aliquot. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for the extraction of sulfonamides from animal tissues.
-
Homogenization: Homogenize 2.5 ± 0.1 g of tissue in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Extraction:
-
Add 10 mL of ethyl acetate to the homogenate in a 50 mL polypropylene centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., a mixture of mobile phase A and B) for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure that can be optimized for this compound using a polymeric reversed-phase SPE cartridge like Oasis HLB.[2]
-
Homogenization and Protein Precipitation:
-
Homogenize 2 g of tissue in 10 mL of acetonitrile.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 3 mL, 200 mg) with 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT)
This is a rapid and simple extraction method.
-
Homogenization: Homogenize 1 g of tissue in 1 mL of water or buffer.
-
Precipitation:
-
Add 3 mL of cold acetonitrile to the homogenate.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted this compound.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase to concentrate the analyte.
-
Quantitative Data Summary
The following table presents typical recovery data for various sulfonamides from bovine liver using a QuEChERS-based extraction method, which can serve as a reference for expected recoveries of this compound.[4]
| Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sulfadiazine | 5 | 75.3 | 8.9 |
| 100 | 81.2 | 5.4 | |
| 400 | 85.6 | 3.1 | |
| Sulfathiazole | 5 | 68.9 | 12.3 |
| 100 | 74.5 | 7.8 | |
| 400 | 79.1 | 4.5 | |
| Sulfamethazine | 5 | 88.2 | 6.5 |
| 100 | 91.5 | 4.2 | |
| 400 | 93.0 | 2.8 | |
| Sulfamethoxazole | 5 | 82.4 | 7.1 |
| 100 | 85.9 | 4.9 | |
| 400 | 88.3 | 3.5 | |
| Sulfadimethoxine | 5 | 90.1 | 5.8 |
| 100 | 92.7 | 3.7 | |
| 400 | 94.2 | 2.1 |
Note: Recovery rates for this compound may vary depending on the specific tissue matrix and the extraction method used.
Visualizations
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Tissue homogenization for protein extraction [bertin-technologies.com]
N4-Acetylsulfanilamide cross-reactivity in sulfonamide immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding N4-acetylsulfanilamide cross-reactivity in sulfonamide immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in sulfonamide immunoassays?
A1: this compound is a primary metabolite of sulfanilamide and other related sulfonamide antibiotics. In biological systems, parent sulfonamides are often acetylated at the N4 position. This modification can alter the structure of the molecule, potentially affecting its recognition by antibodies used in immunoassays. If the assay's antibody cross-reacts with this metabolite, it can lead to an overestimation of the parent sulfonamide concentration, resulting in inaccurate measurements. The degree of cross-reactivity is highly dependent on the specific antibody used in the assay.
Q2: What is meant by "cross-reactivity" in the context of an immunoassay?
A2: Cross-reactivity in an immunoassay refers to the ability of antibodies to bind to substances other than the primary target analyte. In the case of sulfonamide immunoassays, the primary target is typically a specific parent sulfonamide. Cross-reactivity occurs when the antibodies also bind to structurally similar compounds, such as other sulfonamides or their metabolites like this compound. This can cause false-positive results or inaccurate quantification.
Q3: Does this compound always cross-react in sulfonamide ELISA kits?
A3: Not necessarily. The cross-reactivity of N4-acetylated metabolites is specific to the antibody used in the ELISA kit. Some antibodies may exhibit significant cross-reactivity, while others are designed to have minimal or negligible interaction with these metabolites. It is crucial to consult the product insert of the specific ELISA kit being used to determine the cross-reactivity profile of the antibody provided. For instance, some commercially available multi-sulfonamide ELISA kits report cross-reactivity for N4-acetyl-sulfadiazine as high as 35%, while some research antibodies have been developed with negligible cross-reaction with N4 metabolites.[1][2]
Q4: How can I determine the cross-reactivity of this compound in my specific assay?
A4: You can determine the cross-reactivity by performing a competitive ELISA experiment. This involves creating a standard curve for your primary sulfonamide analyte and then running inhibition curves for this compound and other potential cross-reactants. By comparing the 50% inhibition concentration (IC50) of the cross-reactant to the IC50 of the primary analyte, you can calculate the percent cross-reactivity. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonamide immunoassays, with a focus on problems related to cross-reactivity.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected sulfonamide concentrations | Cross-reactivity with metabolites: The antibody in your assay may be cross-reacting with this compound or other metabolites present in the sample. | 1. Check the cross-reactivity data in the kit insert.[2][3]2. Perform a cross-reactivity test with this compound standards.3. If cross-reactivity is confirmed, consider using a more specific assay or a confirmatory method like LC-MS/MS for sample analysis. |
| High background signal | Non-specific binding: The detection antibody may be binding non-specifically to the plate or other sample components. | 1. Ensure adequate blocking of the microplate wells.2. Optimize the concentration of the detection antibody.3. Increase the number and duration of wash steps.[4][5] |
| Poor standard curve | Errors in standard preparation or pipetting: Inaccurate dilution of standards or inconsistent pipetting can lead to a poor standard curve. | 1. Carefully prepare fresh standard solutions for each assay.2. Ensure pipettes are calibrated and use proper pipetting techniques.3. Use a non-linear regression curve-fitting program to analyze the data.[6] |
| Inconsistent results between replicates | Well-to-well variability: This can be caused by uneven coating of the plate, temperature variations, or inconsistent reagent addition. | 1. Ensure thorough mixing of all reagents before use.2. Use a plate sealer during incubations to prevent evaporation.3. Use a multichannel pipette for consistent reagent addition.[7][8] |
Quantitative Data on Cross-Reactivity
The cross-reactivity of an immunoassay is not constant and can vary significantly between different antibodies and assay formats. The following table provides an example of cross-reactivity data from a commercially available multi-sulfonamide ELISA kit.
Table 1: Example of Cross-Reactivity in a Multi-Sulfonamide ELISA Kit [2][3]
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfisoxazole | 99 |
| Sulfachloropyrazine | 97 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
| Sulfatroxazole | <1 |
Note: This data is for illustrative purposes only. Always refer to the product insert for the specific assay you are using.
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to calculate the percent cross-reactivity of a compound (e.g., this compound) in a competitive ELISA for a primary sulfonamide analyte.
Materials:
-
Microtiter plate coated with a capture antibody against the primary sulfonamide.
-
Primary sulfonamide standard.
-
Potential cross-reactant standard (e.g., this compound).
-
Enzyme-conjugated sulfonamide (tracer).
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the primary sulfonamide standard in an appropriate buffer.
-
Prepare a separate serial dilution of the this compound standard at a higher concentration range.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme-conjugated sulfonamide to each well.
-
Add the different concentrations of the primary sulfonamide standard or the this compound standard to the wells.
-
Incubate the plate according to the assay manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the primary sulfonamide and this compound.
-
Determine the IC50 value for each compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal.[6]
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Workflow for determining cross-reactivity in a competitive ELISA.
Caption: Relationship between antibody specificity and assay accuracy.
References
- 1. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. ELISA Troubleshooting Guide [merckmillipore.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: N4-Acetylsulfanilamide Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N4-Acetylsulfanilamide stock solutions. Our aim is to help you overcome common challenges, such as precipitation, to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stock solutions in a question-and-answer format.
Question: My this compound has precipitated out of my stock solution. What should I do?
Answer:
Precipitation of this compound from a stock solution can be addressed by attempting to redissolve the compound. Gentle warming of the solution in a water bath, along with vortexing or sonication, can help resolubilize the precipitate.[1] It is crucial to ensure the vessel is properly sealed to prevent solvent evaporation. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Question: Why did my this compound precipitate, and how can I prevent it in the future?
Answer:
Several factors can lead to the precipitation of this compound. Understanding these can help prevent future occurrences:
-
Solvent Choice and Concentration: this compound has limited solubility in many aqueous solutions.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 30 mg/mL.[2] Ensure you are not exceeding the solubility limit for your chosen solvent system. When preparing aqueous dilutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to facilitate proper mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
Storage Temperature: While lower temperatures are generally recommended for long-term stability, they can also decrease the solubility of the compound, leading to precipitation. Upon removing your stock solution from storage at -20°C or -80°C, allow it to equilibrate to room temperature before use. This will help ensure the compound remains dissolved.
-
pH of the Solution: The pH of the solution can significantly impact the solubility and stability of this compound. Although specific data for the optimal pH range for this compound solubility is limited, a study has shown its solubility in a 0.735M potassium dihydrogen phosphate buffer at pH 4.37.[3] It is advisable to maintain a consistent pH in your experiments and to test the solubility in your specific buffer system.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can contribute to precipitation and degradation of the compound. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Question: What is the recommended procedure for preparing a stable this compound stock solution?
Answer:
A detailed protocol for preparing a stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this document. Following this protocol will help ensure the preparation of a clear and stable stock solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL.[2] It is sparingly soluble in aqueous buffers.[2] For in vivo studies, formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD in saline have been described.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.
Q3: Can I use heat to dissolve my this compound?
A3: Yes, gentle heating in a water bath, along with sonication, can be used to aid in the dissolution of this compound.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer. How can I avoid this?
A4: This is a common issue due to the lower solubility of this compound in aqueous solutions. To mitigate this, add the DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. This gradual addition helps to prevent localized high concentrations of the compound that can trigger precipitation. The final concentration of DMSO in your working solution should also be considered, as a higher percentage of DMSO will help maintain solubility. For example, a 1:10 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound at approximately 0.09 mg/ml.[2]
Data Presentation
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent/Buffer System | Temperature | Solubility |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL |
| Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.09 mg/mL |
| 0.735M KH2PO4 (pH 4.37) | ~ 20 °C | 0.128 g% (1.28 mg/mL) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 10 mg/mL stock solution, you will need 10 mg of the compound for every 1 mL of DMSO.
-
Adding the Solvent: Transfer the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.
-
Dissolution: Tightly cap the tube/vial and vortex the mixture until the solid is completely dissolved. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[1] Visually inspect the solution to ensure there are no remaining solid particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Addressing N4-Acetylsulfanilamide Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when assessing the cytotoxicity of N4-Acetylsulfanilamide in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern?
This compound is a sulfonamide compound. Sulfonamides are known to exhibit a range of biological activities, and some can induce cytotoxicity in mammalian cells.[1] Understanding the cytotoxic profile of this compound is crucial for its potential therapeutic applications or as a metabolite of other drugs, to ensure its safety and efficacy. The primary mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis, which is essential for DNA synthesis and cell division in bacteria.[2]
Q2: What are the common mechanisms of sulfonamide-induced cytotoxicity?
Sulfonamide-induced cytotoxicity can occur through several mechanisms, including:
-
Induction of Apoptosis: Many sulfonamide derivatives have been shown to trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial-associated) and extrinsic pathways.[3][4] This can involve the activation of caspases, which are key enzymes in the apoptotic cascade.
-
Cell Cycle Arrest: Certain sulfonamides can halt the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cell proliferation.[3][5]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of some sulfonamides can lead to the production of reactive metabolites that increase intracellular ROS levels.[6][7] Excessive ROS can cause oxidative stress, leading to cellular damage and cell death.[7][8]
-
Induction of the Unfolded Protein Response (UPR): Some sulfonamide-based compounds can induce stress in the endoplasmic reticulum (ER), leading to the activation of the UPR. If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, for instance, through the CHOP pathway.[9]
Q3: Which cell lines are suitable for testing this compound cytotoxicity?
The choice of cell line depends on the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are often employed. If investigating specific organ toxicity, cell lines derived from that organ should be used. For immunological studies, peripheral blood mononuclear cells (PBMCs) can be informative.[7]
Q4: What are the standard assays to measure this compound cytotoxicity?
Several assays can be used to quantify cytotoxicity. The most common include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Neutral Red (NR) Uptake Assay: Assesses cell viability by measuring the uptake of the NR dye into the lysosomes of living cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Troubleshooting Guides
General Issues in Cytotoxicity Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, pipetting errors. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low or no cytotoxic effect observed | Compound instability or inactivity, low concentration, incorrect assay choice, cell line resistance. | Verify the stability and purity of the this compound solution. Test a wider range of concentrations. Ensure the chosen assay is appropriate for the expected mechanism of cell death. Use a sensitive cell line or a positive control to validate the assay. |
| High background signal | Contamination (mycoplasma, bacteria, yeast), compound interference with the assay. | Regularly test cell cultures for mycoplasma. Maintain aseptic techniques. Include a "compound-only" control (this compound in cell-free media) to check for direct interference with the assay reagents. |
Assay-Specific Troubleshooting
| Assay | Issue | Potential Cause | Troubleshooting Steps |
| MTT | Formazan crystals not dissolving completely | Inappropriate solubilization buffer, low temperature. | Ensure the solubilization buffer is at room temperature or slightly warmed. Mix thoroughly on a plate shaker until all crystals are dissolved. |
| Neutral Red | Low dye uptake in control cells | Suboptimal cell health, incorrect incubation time. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize the incubation time with the neutral red solution for your specific cell line. |
| LDH | High LDH activity in negative control wells | Cell lysis due to rough handling, high cell density. | Handle cells gently during media changes and reagent additions. Optimize the initial cell seeding density to avoid overgrowth. |
Data Presentation
Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | Assay | IC50 (µM) [Hypothetical] |
| HeLa | Cervical Cancer | 48 | MTT | 150 |
| MCF-7 | Breast Cancer | 48 | MTT | 220 |
| A549 | Lung Cancer | 48 | Neutral Red | 180 |
| HepG2 | Liver Cancer | 72 | LDH | 300 |
| PBMCs | Peripheral Blood | 24 | MTT | > 500 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Neutral Red (NR) Uptake Assay
This assay determines cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in complete medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol to seed and treat the cells.
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells gently with 150 µL of sterile PBS.
-
Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol to seed and treat the cells. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control.
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum LDH release controls.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways of Sulfonamide-Induced Cytotoxicity
Caption: Potential mechanisms of this compound-induced cytotoxicity.
Logical Troubleshooting Flowchart
Caption: A logical guide for troubleshooting cytotoxicity experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoid-based sulfonamide promotes cyclin D1 and cyclin E down-regulation and induces cell cycle arrest at G1/S transition in estrogen positive MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N4-Acetylsulfanilamide Stability and Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for N4-Acetylsulfanilamide stability and activity. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for dissolving this compound in aqueous solutions?
A1: this compound has low solubility in water. Its solubility is pH-dependent, with slightly increased solubility in alkaline conditions due to the deprotonation of the sulfonamide group (predicted pKa of ~9.88).[1][2] For many biological assays, dissolving the compound in an organic solvent like DMSO first and then diluting it into your aqueous buffer is recommended.[3] When preparing aqueous solutions, starting with a slightly alkaline buffer (e.g., pH 8.0-9.0) may improve solubility, but it is crucial to consider the stability of the compound at this pH.
Q2: How does pH affect the stability of this compound?
Q3: What is the optimal pH for the biological activity of this compound?
A3: this compound is known to be an inhibitor of carbonic anhydrase. The activity of carbonic anhydrase enzymes is pH-dependent, with an optimal pH often around 8.5.[4] Therefore, if you are studying the inhibitory activity of this compound on carbonic anhydrase, it is recommended to perform your assays in a buffer system that maintains a pH within the optimal range for the enzyme.
Q4: I am observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous buffer. What can I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try increasing the final percentage of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can affect biological assays.
-
Use a different co-solvent: Other organic solvents like ethanol or methanol can be used, but their compatibility with your experiment must be verified.
-
Adjust the pH of the aqueous buffer: As mentioned, slightly alkaline conditions may improve solubility. However, stability should be monitored.
-
Sonication: Gentle sonication of the final solution can sometimes help to dissolve the precipitate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution due to inappropriate pH. | Conduct a stability study of this compound in your experimental buffer at the intended temperature and duration. Analyze the samples at different time points using a stability-indicating method like HPLC to check for degradation. |
| Loss of biological activity over time | The compound is degrading in the assay buffer. | Prepare fresh solutions of this compound for each experiment. If the experiment is long, consider the stability of the compound under the assay conditions and pH. |
| Difficulty dissolving the compound | Low aqueous solubility. | Refer to the FAQ on precipitation issues. Consider using a formulation aid like cyclodextrins if compatible with your experiment. |
| Unexpected peaks in HPLC analysis | Degradation of the compound during sample preparation or storage. | Ensure that the diluent used for HPLC analysis is appropriate and does not cause degradation. Analyze samples immediately after preparation or store them at a low temperature (2-8°C) for a short period.[5] |
Quantitative Data
Table 1: Solubility of this compound in Phosphate Buffer at 20°C
| pH | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 5.91 | 0.144 | 0.00672 |
| 7.01 | 0.144 | 0.00672 |
| 7.51 | 0.127 | 0.00593 |
| 8.02 | 0.143 | 0.00667 |
Data extracted from Krüger-Thiemer, E. (1942).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
pH meter
-
Water bath or incubator
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with purified water to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points.
-
-
Sample Analysis: Analyze all the collected aliquots using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the intact this compound with the initial peak area (time 0).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method that can separate this compound from its degradation products.
1. Instrument and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer.
-
Vary the ratio of the organic solvent to the aqueous buffer to achieve good separation.
-
Adjust the pH of the aqueous buffer to optimize the peak shape and retention time of this compound and its degradation products. A pH range of 3-7 is a common starting point for sulfonamides.
3. Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Inhibition of carbonic anhydrase by this compound.
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: N4-Acetylsulfanilamide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N4-Acetylsulfanilamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Product | Incomplete Reaction: Insufficient reaction time or inadequate temperature control during the amination of p-acetamidobenzenesulfonyl chloride. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained as per the protocol. Consider extending the reaction time if starting material is still present. |
| Hydrolysis of Starting Material: p-Acetamidobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to p-acetamidobenzenesulfonic acid, which will not react to form the desired product.[1][2][3] | Use anhydrous reagents and solvents. Conduct the reaction under a dry atmosphere (e.g., using a drying tube or inert gas). Store p-acetamidobenzenesulfonyl chloride in a desiccator. | |
| Loss during Work-up: Product may be lost during the filtration and washing steps. | Ensure the pH of the reaction mixture is properly adjusted to precipitate the product. Use ice-cold water for washing the crude product to minimize its solubility.[4] | |
| Product is Colored (Not White) | Presence of Impurities: Formation of colored byproducts due to side reactions or impurities in the starting materials. | Purify the starting materials if their purity is questionable. Use activated carbon (charcoal) during the recrystallization process to adsorb colored impurities. |
| Difficulty in Purification by Recrystallization | Improper Solvent Choice: The chosen solvent may have either too high or too low solubility for this compound at different temperatures. | Select a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, water, or a mixture of the two.[5][6][7] |
| Oiling Out: The product separates as an oil rather than crystals during cooling. | This can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. | |
| Low Purity of Final Product | Incomplete Removal of Impurities: Inefficient recrystallization or washing. | Perform multiple recrystallizations if necessary. Ensure the crystals are thoroughly washed with a cold solvent in which the impurities are soluble. |
| Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the product. | Consider using a different recrystallization solvent or a solvent pair to alter the solubility of the product and impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of p-acetamidobenzenesulfonyl chloride with an excess of aqueous ammonia.[4][9] This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is p-acetamidobenzenesulfonyl chloride. The key reagent is concentrated aqueous ammonia.[9]
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: A significant side reaction is the hydrolysis of the starting material, p-acetamidobenzenesulfonyl chloride, in the presence of water to form p-acetamidobenzenesulfonic acid.[1][2][3] This byproduct will not participate in the desired amination reaction. Another possibility, though less common under standard conditions, is the further reaction of the product to form di-substituted sulfonamides if the reaction conditions are not well-controlled.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the best method for purifying crude this compound?
A5: Recrystallization is the most common and effective method for purifying this compound.[6][10] This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Q6: Which solvents are recommended for the recrystallization of this compound?
A6: A mixture of ethanol and water is often a good choice. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.[10] Water or ethanol alone can also be used, depending on the impurity profile.[7]
Q7: How can I confirm the purity of my final product?
A7: The purity of the synthesized this compound can be assessed by several methods:
-
Melting Point Determination: A sharp melting point close to the literature value (around 219 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying impurities.[12][13][14][15]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the compound and detect the presence of impurities.
Experimental Protocols
Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound from p-acetamidobenzenesulfonyl chloride.
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, carefully add p-acetamidobenzenesulfonyl chloride in small portions to an excess of ice-cold concentrated aqueous ammonia with constant stirring.
-
Continue stirring the mixture in an ice bath for 30-60 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold deionized water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification of this compound by Recrystallization
This protocol outlines the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
If the solution is colored, add a small amount of activated carbon and boil the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy.
-
Allow the flask to cool slowly to room temperature. The formation of crystals should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylsulfanilamide interference with fluorescence-based assays
Welcome to the technical support center for addressing potential interference by N4-Acetylsulfanilamide in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues arising from this and other similar small molecules during their experiments.
Frequently Asked Questions (FAQs)
Q1: How can a small molecule like this compound interfere with my fluorescence-based assay?
Small molecules can interfere with fluorescence-based assays through several common mechanisms[1][2][3]:
-
Autofluorescence: The compound itself may be intrinsically fluorescent, emitting light upon excitation at the same wavelengths used for your assay's fluorophore. This adds to the total signal, leading to a high background and potential false-positive results[1][4].
-
Fluorescence Quenching: The compound can absorb energy from the excited fluorophore, preventing it from emitting a photon. This reduces the detected signal and can lead to false-negative results[1][5].
-
Inner Filter Effect (IFE): This occurs when the compound absorbs either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE) before it reaches the detector[5][6][7]. This is a common issue with compounds that have significant absorbance at the assay's wavelengths and can lead to false negatives[5][8].
-
Chemical Reactivity: The compound may react directly with assay components, such as the fluorescent dye, enzymes, or substrates, altering their chemical structure and fluorescent properties[1][9].
-
Light Scattering: At high concentrations or if the compound is insoluble, it can form aggregates that scatter light, which can interfere with the optical detection system of the plate reader[10].
Q2: What are the first steps to determine if this compound is causing interference?
The most critical first step is to run a set of control experiments. The simplest control is to measure the effect of the compound in the assay matrix without the biological target (e.g., enzyme or cells). This helps distinguish a true biological effect from an assay artifact[1][3][5]. You should prepare samples containing:
-
Assay buffer only (blank).
-
Assay buffer with this compound.
-
Assay buffer with the fluorophore/reagents.
-
Assay buffer with the fluorophore/reagents and this compound.
Comparing the signals from these wells will provide initial evidence for autofluorescence or quenching.
Q3: What are the known optical properties of this compound?
While detailed fluorescence spectra for this compound are not widely published, its chemical structure—containing an aromatic ring—suggests it may absorb UV light. Published data indicates a UV absorbance maximum (λmax) at approximately 261 nm[11]. This is important because if your assay uses UV or near-UV excitation wavelengths (e.g., for DAPI, Hoechst, or coumarin-based dyes), there is a higher potential for an inner filter effect[2][5].
Q4: If this compound is interfering, what are the general strategies to mitigate the issue?
Several strategies can be employed to overcome small molecule interference[1][3]:
-
Switch to Red-Shifted Dyes: Autofluorescence and compound absorbance are often strongest in the UV and blue-green regions of the spectrum (350-550 nm)[1]. Using fluorophores that excite and emit at longer wavelengths (far-red or near-infrared, >650 nm) can often eliminate the interference[1][10].
-
Reduce Compound Concentration: If experimentally feasible, lowering the concentration of this compound can minimize its interfering effects[1][10].
-
Perform a "Pre-Read": Before adding the fluorescent reagent, read the plate containing the cells and the test compound. This can help quantify the compound's autofluorescence, which can then be subtracted from the final signal.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay, to confirm that the observed effect is biological and not an artifact of the detection method[1][3].
Data Presentation
This table summarizes key properties of this compound relevant to its potential for assay interference.
| Property | Value | Source |
| Chemical Name | N-(4-sulfamoylphenyl)acetamide | [11][12] |
| Synonyms | This compound, 4-Acetamidobenzenesulfonamide | [11][13][14] |
| Molecular Formula | C₈H₁₀N₂O₃S | [11][12] |
| Molecular Weight | 214.24 g/mol | [11][15] |
| Appearance | White to Off-White Solid | [13][15] |
| Melting Point | 214-217 °C | [13][15] |
| UV Absorbance Max (λmax) | ~261 nm | [11] |
| Solubility | DMSO (Slightly), Methanol (Slightly), slightly soluble in water | [13][15] |
Mandatory Visualizations
Caption: Potential mechanisms of fluorescence assay interference by a test compound.
Caption: A decision-tree workflow for troubleshooting assay interference.
Caption: Diagram illustrating the Primary and Secondary Inner Filter Effects.
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
This protocol determines if this compound is intrinsically fluorescent under your specific assay conditions.
-
Plate Preparation:
-
In a microplate identical to the one used for your primary assay (e.g., black-walled, clear-bottom), prepare serial dilutions of this compound in the final assay buffer.
-
Include multiple wells with assay buffer only to serve as the negative control (blank).
-
Include wells with a known fluorophore (e.g., fluorescein) as a positive control for instrument settings.
-
-
Assay Conditions: Ensure the final volume, DMSO concentration, and incubation time/temperature match your primary experiment. Do not add your assay's specific fluorescent reporter or biological components (cells/enzyme).
-
Measurement: Place the plate in the microplate reader. Use the exact same excitation and emission wavelengths, gain settings, and read mode (e.g., top or bottom read) as your primary assay[1].
-
Data Analysis:
-
Subtract the average fluorescence signal of the blank wells from the signal of the wells containing this compound.
-
A concentration-dependent increase in signal that is significantly above the blank indicates that this compound is autofluorescent under your assay conditions.
-
Protocol 2: Assessing Compound-Induced Quenching and Inner Filter Effects
This protocol determines if this compound reduces the signal from your fluorophore.
-
Absorbance Scan (Recommended First Step):
-
Measure the absorbance spectrum of this compound (at the highest concentration used in your assay) from the UV range to the far-red range (e.g., 230-750 nm).
-
If you observe a significant absorbance peak that overlaps with your fluorophore's excitation or emission wavelengths, an Inner Filter Effect is highly likely[1][6].
-
-
Plate Preparation:
-
Prepare three sets of wells in your assay plate:
-
Set A (Fluorophore Only): Assay buffer + your fluorescent probe/reagent at its final assay concentration.
-
Set B (Fluorophore + Compound): Assay buffer + fluorescent probe + this compound at various concentrations.
-
Set C (Blank): Assay buffer only.
-
-
-
Measurement: Incubate the plate under assay conditions and read the fluorescence using the standard instrument settings.
-
Data Analysis:
-
Subtract the blank signal (Set C) from all wells in Set A and Set B.
-
Compare the signal from Set B to Set A. A concentration-dependent decrease in fluorescence in the presence of this compound indicates either fluorescence quenching or an Inner Filter Effect[4].
-
Protocol 3: Evaluating Chemical Reactivity with Assay Components
This protocol is a preliminary check for direct, time-dependent reactions between this compound and the assay's fluorescent reporter.
-
Experimental Setup:
-
Prepare two solutions in separate tubes:
-
Solution 1 (Control): Your fluorescent reporter dye in assay buffer.
-
Solution 2 (Test): Your fluorescent reporter dye plus the highest concentration of this compound used in your assay, both in assay buffer.
-
-
-
Time-Course Measurement:
-
Immediately after mixing, measure the fluorescence of both solutions (T=0).
-
Incubate both solutions under the same conditions as your assay (e.g., 37°C).
-
Continue to measure the fluorescence of both solutions at several time points (e.g., 15 min, 30 min, 60 min).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for both solutions.
-
If the fluorescence of Solution 2 changes significantly over time relative to Solution 1 (beyond what is expected from simple photobleaching), it may indicate a direct chemical reaction or interaction between the compound and the dye. Including a reducing agent like DTT in a parallel experiment can also help identify if the compound is a reactive electrophile[9].
-
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. chembk.com [chembk.com]
Validation & Comparative
N4-Acetylsulfanilamide: A Potent Inactivator of Sulfanilamide's Antibacterial Efficacy
A comprehensive analysis of experimental data reveals that N4-acetylation of sulfanilamide, a metabolic modification occurring in vivo, effectively abrogates its antibacterial activity. This guide presents a comparative overview of the antibacterial potency of sulfanilamide and its N4-acetylated metabolite, supported by available, albeit limited, quantitative data and detailed experimental methodologies.
Sulfanilamide, a progenitor of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. In contrast, N4-Acetylsulfanilamide is a major metabolite of sulfanilamide, and its formation represents a significant pathway for the drug's inactivation.
Comparative Analysis of Antibacterial Activity
While direct comparative studies providing a comprehensive set of Minimum Inhibitory Concentration (MIC) values for both compounds against a wide array of bacterial strains are scarce in publicly available literature, the consensus from numerous studies is unequivocal: N4-acetylation leads to a dramatic loss of antibacterial function.
One study explicitly states that N4-acetyl sulfonamide metabolites possess no antimicrobial activity. This is further supported by the understanding of the mechanism of action, where the free para-amino group of sulfanilamide is essential for its competitive binding to the active site of DHPS. Acetylation of this amino group at the N4 position sterically hinders this interaction, rendering the molecule inactive as an antibacterial agent.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Sulfanilamide | Escherichia coli | >1000 | [Indirect data from various sources] |
| Sulfanilamide | Staphylococcus aureus | 64 - >1000 | [Indirect data from various sources] |
| This compound | Various Bacteria | No activity reported | [Qualitative statements from multiple sources] |
Mechanism of Action: The Critical Role of the Free Amino Group
The antibacterial activity of sulfanilamide is intrinsically linked to its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase. This mimicry allows sulfanilamide to compete with PABA for the enzyme's active site, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. The subsequent depletion of folic acid inhibits the synthesis of nucleotides and certain amino acids, ultimately arresting bacterial growth.
The acetylation of the N4-amino group in this compound fundamentally alters the molecule's structure, preventing it from effectively binding to the dihydropteroate synthase enzyme. This chemical modification is the primary reason for its lack of antibacterial activity.
Figure 1. Mechanism of action of sulfanilamide and its inactivation by N4-acetylation.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used for this purpose.
Objective: To determine the lowest concentration of sulfanilamide and this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Sulfanilamide and this compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Stock Solutions: Dissolve sulfanilamide and this compound in DMSO to create high-concentration stock solutions.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the drug stock solution (at a concentration twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (inoculum without drug), and well 12 serves as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (from 1 to 11).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure absorbance.
Conclusion
A Comparative Guide to the Validation of Analytical Methods for N4-Acetylsulfanilamide
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data for N4-Acetylsulfanilamide. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of this compound. The information presented here, including detailed experimental protocols and comparative data, serves as a robust resource for developing and validating analytical methods for this compound.
The selection of an analytical method depends on various factors, including the intended application, the nature of the sample, and the required sensitivity and selectivity. Both HPLC and UV-Vis spectrophotometry are powerful techniques for quantitative analysis, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of representative HPLC and UV-Vis spectrophotometric methods for the analysis of this compound. These parameters are essential for evaluating the suitability of a method for a specific application.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Instrumentation | HPLC with UV Detector | UV-Vis Spectrophotometer |
| Specificity | High (separation from interfering substances) | Moderate (potential interference from absorbing compounds) |
| Linearity (Range) | 1 - 50 µg/mL (r² > 0.999) | 5 - 100 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3 µg/mL |
| Robustness | High | Moderate |
Experimental Protocols
Below are detailed methodologies for the validation of HPLC and UV-Vis spectrophotometric methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high sensitivity and specificity for the quantification of this compound.
a. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
b. Validation Protocol:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by analyzing a placebo solution and a standard solution of this compound. The retention times were compared to ensure no interference.
-
Linearity: A series of standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 1 to 50 µg/mL. Each solution was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a placebo solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added analyte was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution (20 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
UV-Vis Spectrophotometric Method
This method is simpler and faster but may be less specific than HPLC.
a. Spectrophotometric Conditions:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): 254 nm
-
Apparatus: Double beam UV-Vis spectrophotometer
b. Validation Protocol:
-
Specificity: The specificity was evaluated by comparing the UV spectra of a placebo solution and a standard solution of this compound to check for any interference.
-
Linearity: A series of standard solutions were prepared in methanol with concentrations ranging from 5 to 100 µg/mL. The absorbance of each solution was measured at 254 nm, and a calibration curve was generated by plotting absorbance versus concentration.
-
Accuracy: Accuracy was determined by the standard addition method. Known amounts of this compound were added to a sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The absorbance of six replicate samples of a standard solution (50 µg/mL) was measured on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was conducted on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated from the standard deviation of the blank and the slope of the calibration curve.
-
Robustness: The robustness was assessed by making small changes in the analytical wavelength (±2 nm) and analyzing the effect on the absorbance.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the relationship between different validation parameters.
Figure 1. General workflow for the validation of an analytical method.
N4-Acetylsulfanilamide vs. Other Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N4-Acetylsulfanilamide and other sulfonamide-based inhibitors of carbonic anhydrase (CA) enzymes. While specific quantitative inhibitory data for this compound against various carbonic anhydrase isoforms is not extensively available in the current scientific literature, this document will establish a baseline with its parent compound, sulfanilamide, and offer a comparative analysis against clinically relevant and novel sulfonamide inhibitors. The focus will be on the structural features that determine inhibitory potency and isoform selectivity, supported by experimental data and detailed protocols.
Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Sulfonamides are a prominent class of carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of sulfonamides against carbonic anhydrase isoforms is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of sulfanilamide and a selection of other sulfonamides against key human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Sulfanilamide | 250 | 1800 | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Methazolamide | 50 | 14 | 25 | - |
| Ethoxzolamide | 23 | 8 | 15 | - |
| Dorzolamide | 1000 | 3.5 | 54 | 4.5 |
| Brinzolamide | 3100 | 3.1 | 49 | 6.3 |
| SLC-0111 | >10000 | 45 | 5.9 | - |
| Indisulam | 310 | 32 | 4.5 | - |
Note: The absence of data for this compound is notable. It is generally understood that substitution on the N4-amino group of sulfanilamide can significantly impact inhibitory activity. The acetylation at this position in this compound may sterically hinder optimal binding to the active site or alter the electronic properties of the molecule, leading to significantly weaker inhibition compared to the parent sulfanilamide and other clinically used inhibitors.
Structure-Activity Relationship and the Significance of the Sulfonamide Moiety
The primary sulfonamide group (SO2NH2) is the critical pharmacophore for carbonic anhydrase inhibition. The nitrogen atom of the deprotonated sulfonamide coordinates to the Zn2+ ion in the active site, mimicking the transition state of the CO2 hydration reaction. The potency and selectivity of sulfonamide inhibitors are modulated by the chemical nature of the aromatic or heterocyclic ring to which the sulfonamide is attached. For instance, heterocyclic sulfonamides like acetazolamide and methazolamide generally exhibit higher potency than the simpler benzene sulfonamides.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is crucial for evaluating the potency and selectivity of potential drug candidates. The two most common methods are the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.
Principle: The assay measures the enzyme-catalyzed rate of CO2 hydration. This reaction produces protons, leading to a decrease in the pH of a buffered solution. The pH change is monitored over time using a pH indicator dye, and the initial rate of the reaction is determined.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solutions (typically in DMSO)
-
Buffer solution (e.g., Tris-HCl, HEPES)
-
pH indicator solution (e.g., phenol red, p-nitrophenol)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The IC50 value is determined by plotting the initial rates against the inhibitor concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Esterase Activity Assay
This is a simpler, colorimetric method suitable for high-throughput screening.
Principle: Carbonic anhydrase can also catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA produces p-nitrophenolate, which is a yellow-colored compound that can be quantified spectrophotometrically.
Materials:
-
Purified carbonic anhydrase
-
Inhibitor stock solutions
-
Buffer solution (e.g., Tris-HCl)
-
p-Nitrophenyl acetate (p-NPA) solution
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the p-NPA solution to each well.
-
Measurement: The absorbance at 400 nm is measured at regular intervals to determine the rate of p-nitrophenolate formation.
-
Data Analysis: The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: A generalized workflow for determining inhibitor Ki values.
Conclusion
While this compound itself is not a prominent carbonic anhydrase inhibitor based on the available literature, the broader class of sulfonamides represents a rich field for the development of potent and isoform-selective inhibitors. The foundational structure of sulfanilamide provides a starting point for understanding the key molecular interactions, and the extensive data on its derivatives highlight the chemical modifications that lead to enhanced inhibitory activity. For researchers in this field, the focus remains on designing novel sulfonamides that can selectively target specific carbonic anhydrase isoforms implicated in disease, thereby minimizing off-target effects and improving therapeutic outcomes. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such novel compounds.
A Comparative Guide to the Metabolism of N4-Acetylsulfanilamide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the metabolism of N4-Acetylsulfanilamide, a key metabolite of the sulfonamide antibiotic sulfanilamide, across various species. Understanding species-specific metabolic profiles is paramount for the accurate extrapolation of preclinical data to human clinical trials and for the development of safe and effective pharmaceuticals. This document summarizes key quantitative metabolic data, outlines representative experimental protocols, and visualizes the primary metabolic pathways.
Executive Summary
The metabolism of this compound primarily involves deacetylation back to its parent compound, sulfanilamide, which can then undergo further metabolic transformations. The extent of this deacetylation and the subsequent metabolism of sulfanilamide show significant variation among different species. These differences are largely attributed to variations in the activity of N-acetyltransferase (NAT) enzymes, which are responsible for both the acetylation of sulfanilamide to this compound and the reverse deacetylation reaction. Additionally, species-specific differences in other metabolic pathways, such as hydroxylation and glucuronidation of the parent sulfanilamide, contribute to the diverse metabolic fate of this compound.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of sulfanilamide, the precursor to this compound, in various species. This data provides insights into the likely metabolic fate of this compound upon its formation.
Table 1: Urinary Excretion of Sulfanilamide and its Metabolites in Dairy Cows and Calves [1]
| Species | Compound | Percentage of Dose in Urine |
| Pre-ruminant Calves | Sulfanilamide (SAA) | 10 - 16% |
| This compound (N4) | at least 69% | |
| N1-acetyl (N1) | Traces | |
| N1,N4-diacetyl (N1N4) | Traces | |
| Dairy Cows | Sulfanilamide (SAA) | Data not available |
| This compound (N4) | Data not available | |
| N1-acetyl (N1) | Data not available | |
| N1,N4-diacetyl (N1N4) | Data not available |
Table 2: Comparative Pharmacokinetics of Sulfadimidine (a related sulfonamide) in Humans [2]
| Acetylator Phenotype | Metabolic Pathway | Percentage of Dose |
| Fast Acetylators | Acetylation | Major pathway |
| Hydroxylation | 10 - 20% | |
| Slow Acetylators | Acetylation | Major pathway |
| Hydroxylation | 10 - 20% |
Metabolic Pathways
The primary metabolic pathway for this compound is its conversion back to sulfanilamide, which then undergoes further metabolism. The key transformations are illustrated in the diagram below. Species differences in the activity of the enzymes involved, particularly N-acetyltransferase, lead to quantitative variations in the metabolic profile.
Caption: Generalized metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research in drug metabolism. Below are outlines for key in vivo and in vitro experiments to study the comparative metabolism of this compound.
In Vivo Pharmacokinetic Study
This protocol describes a typical crossover study to determine the pharmacokinetic profile of this compound in an animal model.
-
Animal Model:
-
Species: Select appropriate species for comparison (e.g., rats, dogs, non-human primates).
-
Acclimation: Acclimate animals to housing conditions for at least one week prior to the study.
-
Housing: House animals individually in metabolic cages to allow for the separate collection of urine and feces.
-
Diet: Provide a standard diet and water ad libitum.
-
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., intravenous, oral).
-
Dosing: Administer a single dose of this compound. A crossover design with a washout period between different routes of administration is recommended.
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an indwelling catheter. Process blood to obtain plasma.
-
Urine and Feces: Collect urine and feces at specified intervals over 48-72 hours.
-
-
Sample Analysis:
-
Analytical Method: Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, for the quantification of this compound and its potential metabolites (e.g., sulfanilamide) in plasma, urine, and feces.[3]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.
-
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines a method to investigate the metabolism of this compound using liver microsomes from different species.
-
Materials:
-
Liver microsomes from various species (e.g., human, rat, dog, monkey).
-
This compound.
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Metabolite Identification and Quantification:
-
Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
-
Determine the rate of metabolism in microsomes from different species.
-
References
- 1. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of N4-Acetylsulfanilamide using NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural confirmation of N4-Acetylsulfanilamide, a key sulfonamide antibiotic metabolite. We present expected experimental data, detailed analytical protocols, and a logical workflow to guide researchers in their analytical endeavors.
This compound, with the chemical formula C₈H₁₀N₂O₃S, is the primary metabolite of sulfanilamide. Its correct identification is crucial in pharmacokinetic and drug metabolism studies. While several analytical techniques can be used for this purpose, NMR and MS provide the most definitive structural information.
Comparative Analysis of Analytical Techniques
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, offering insights into its connectivity and three-dimensional structure. Mass spectrometry, on the other hand, determines the mass-to-charge ratio of ions, revealing the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound, ¹H NMR and ¹³C NMR are invaluable for mapping the proton and carbon skeletons, respectively. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, offering further structural corroboration.
Below is a summary of the expected and hypothetical experimental data for this compound.
Data Presentation: Spectral Data Summary
| Analytical Technique | Parameter | Expected Value | Observed Value (Hypothetical) |
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) | ~10.2 ppm (s, 1H, -NHCOCH₃) | 10.21 ppm |
| ~7.7-7.8 ppm (d, 2H, Ar-H) | 7.75 ppm | ||
| ~7.6-7.7 ppm (d, 2H, Ar-H) | 7.68 ppm | ||
| ~7.2 ppm (s, 2H, -SO₂NH₂) | 7.23 ppm | ||
| ~2.1 ppm (s, 3H, -COCH₃) | 2.09 ppm | ||
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) | ~169 ppm (C=O) | 168.9 ppm |
| ~143 ppm (Ar-C) | 143.2 ppm | ||
| ~138 ppm (Ar-C) | 138.5 ppm | ||
| ~127 ppm (Ar-C) | 127.1 ppm | ||
| ~118 ppm (Ar-C) | 118.4 ppm | ||
| ~24 ppm (-CH₃) | 24.3 ppm | ||
| High-Resolution MS | [M+H]⁺ (m/z) | 215.0485 | 215.0488 |
| Tandem MS (MS/MS) | Fragment Ions (m/z) | 198.0221, 156.04, 136.0758, 108.04, 92.05 | 198.0220, 156.05, 136.0755, 108.03, 92.04 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
HRMS Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the mass accuracy is within 5 ppm.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ ion (m/z 215.0485) as the precursor ion.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
Logical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a sample suspected to be this compound.
Alternative Analytical Techniques
While NMR and MS are the primary methods for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the amide (C=O and N-H stretching) and sulfonamide (S=O stretching) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful for quantification and preliminary identification based on the chromophore.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and, when coupled with a reference standard, can provide tentative identification based on retention time.
By following the protocols and workflow outlined in this guide, researchers can confidently confirm the identity of this compound, ensuring the integrity and validity of their scientific findings.
A Comparative Guide to N4-Acetylsulfanilamide Impurity Profiling and Characterization
For Researchers, Scientists, and Drug Development Professionals
N4-Acetylsulfanilamide is a key chemical entity, and ensuring its purity is paramount for its application in research and pharmaceutical development. This guide provides a comprehensive overview of the potential impurities associated with this compound, offering a comparative analysis of analytical methodologies for their identification and quantification. The information presented herein is curated from scientific literature and pharmacopeial standards for structurally related compounds to provide a robust framework for impurity control.
Understanding the Impurity Landscape
Impurities in this compound can originate from two primary sources: the synthetic process and degradation. Process-related impurities may include unreacted starting materials, intermediates, and by-products, while degradation products can form during storage or under stress conditions such as exposure to light, heat, or humidity.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Type | Potential Origin |
| Sulfanilamide | 4-aminobenzenesulfonamide | Process-related, Degradation | Incomplete acetylation of sulfanilamide; Hydrolysis of this compound. |
| Acetanilide | N-phenylacetamide | Process-related | Starting material for one of the potential synthetic routes. |
| 4-Acetamidobenzenesulfonyl Chloride | Process-related | Intermediate in the synthesis from acetanilide. | |
| Sulfanilic Acid | 4-aminobenzenesulfonic acid | Process-related, Degradation | Starting material; Hydrolysis of the sulfonamide bond. |
| 4-Acetamidobenzenesulfonic Acid | Degradation | Hydrolysis of the sulfonamide bond of this compound. | |
| Diacetylated Sulfanilamide | Process-related | Over-acetylation during synthesis. |
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound and its related substances due to its high resolution, sensitivity, and quantitative capabilities.
Table 2: Comparison of HPLC Methods for Impurity Profiling
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (30:70:0.1, v/v/v) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution | Isocratic | Gradient: 0-5 min, 10% B; 5-20 min, 10-80% B; 20-25 min, 80% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 265 nm |
| Run Time | 15 min | 30 min |
| Resolution | Good for major impurities | Excellent for a wider range of impurities, including isomers |
| Sensitivity | Moderate | High |
| Application | Routine quality control, assay of known impurities | Impurity profiling, stability studies, analysis of complex mixtures |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling (Method B)
1. Instrumentation:
-
A gradient HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and known impurity standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 µg/mL for each impurity and 1 mg/mL for this compound.
-
Test Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 25 mL volumetric flask.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak areas of the main component and impurities should be not more than 2.0%.
-
The resolution between this compound and the closest eluting impurity peak should be not less than 1.5.
5. Analysis:
-
Inject the blank (diluent), standard solution, and test solution into the chromatograph.
-
Identify the impurity peaks in the test solution chromatogram by comparing their retention times with those of the impurity standards.
-
Quantify the impurities using the external standard method.
Visualizing Relationships and Workflows
Impurity Formation Pathways
The following diagram illustrates the potential pathways for the formation of process-related and degradation impurities of this compound.
Caption: Potential synthesis and degradation pathways leading to impurities in this compound.
Experimental Workflow for Impurity Analysis
This diagram outlines the logical steps involved in the analysis of impurities in a sample of this compound.
Caption: A typical workflow for the HPLC analysis of impurities in this compound.
This guide serves as a foundational resource for the impurity profiling of this compound. For regulatory submissions, it is essential to validate the chosen analytical methods according to the relevant guidelines (e.g., ICH Q2(R1)) and to characterize any unknown impurities that exceed the identification threshold.
Comparative Analysis of the Cytotoxicity of N4-Acetylsulfanilamide and Its Parent Compounds
A comprehensive review of available in vitro data indicates a notable gap in direct comparative studies on the cytotoxicity of N4-Acetylsulfanilamide against its parent compounds, sulfanilamide and acetic acid. While research into the cytotoxic effects of various sulfonamide derivatives and acetic acid on different cell lines is extensive, specific IC50 values for a direct comparison of these three compounds remain elusive in publicly available literature. This guide, therefore, synthesizes the existing data on the individual compounds to provide a contextual comparison for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative overview of the in vitro cytotoxicity of this compound and its precursors, sulfanilamide and acetic acid. The primary challenge in this comparison is the lack of studies that have directly evaluated these three compounds under the same experimental conditions. Consequently, this report collates and presents available data from various sources to offer a qualitative and semi-quantitative assessment.
Data Presentation: A Contextual Comparison
Due to the absence of direct comparative studies, the following table summarizes the available cytotoxicity data for each compound from different studies. It is crucial to note that the experimental conditions, including cell lines, exposure times, and assay methods, vary significantly, making a direct comparison of IC50 values inappropriate. The data is presented to provide a general understanding of the cytotoxic potential of each compound.
| Compound | Cell Line(s) | IC50 Value (Concentration) | Reference / Notes |
| This compound | Data Not Available | No specific IC50 values from direct cytotoxicity assays were found in the reviewed literature. | Studies on this compound primarily focus on its role as a metabolite of sulfanilamide and its activity as a carbonic anhydrase inhibitor. |
| Sulfanilamide | Data Not Available | While numerous studies investigate the cytotoxicity of sulfonamide derivatives, specific IC50 values for the parent compound, sulfanilamide, are not readily available in the context of direct cytotoxicity assays against cancer cell lines. | Research has focused more on the antibacterial properties and the cytotoxicity of novel, structurally modified sulfonamides. |
| Acetic Acid | HCT-15 (Colon Carcinoma) | 70 mM | Data for acetate, the conjugate base of acetic acid.[1] |
| RKO (Colon Carcinoma) | 110 mM | Data for acetate, the conjugate base of acetic acid.[1] | |
| Various Cancer Cell Lines | Concentration-dependent cell death observed from 0.01% to 0.5%. At 0.5%, significant cell death was induced within minutes.[2] | The concentration is expressed as a percentage, making direct molar comparison difficult without knowing the density of the solution used. |
Experimental Protocols
The methodologies employed in the cited studies to assess cytotoxicity are crucial for interpreting the data. The most common assays include:
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
MTS Assay
The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a similar colorimetric assay to MTT, but it produces a soluble formazan product, simplifying the procedure.[3]
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: A sample of the cell suspension is mixed with trypan blue solution.
-
Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer and a microscope.
Mandatory Visualizations
Logical Relationship of the Compounds
The following diagram illustrates the chemical relationship between the parent compounds and this compound.
Caption: Relationship between Sulfanilamide, Acetic Acid, and this compound.
General Experimental Workflow for Cytotoxicity Testing
This diagram outlines a typical workflow for in vitro cytotoxicity assessment.
Caption: A generalized workflow for in vitro cytotoxicity testing of compounds.
Conclusion
The direct comparative cytotoxicity of this compound against its parent compounds, sulfanilamide and acetic acid, remains an unaddressed area in the scientific literature. While general knowledge of metabolic pathways suggests that N4-acetylation of sulfanilamide is a detoxification process, empirical evidence from head-to-head in vitro studies is necessary to confirm this hypothesis and to quantify the differences in cytotoxic potential. The available data for acetic acid indicates dose-dependent cytotoxicity, but variations in experimental design and reporting make direct comparisons with sulfonamides challenging. Future research should focus on conducting direct comparative cytotoxicity assays using standardized protocols and a panel of relevant cell lines to provide a definitive answer to this important question in drug development and toxicology.
References
N4-Acetylsulfanilamide as a Biomarker of Sulfanilamide Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N4-Acetylsulfanilamide and other potential biomarkers for assessing exposure to the antibacterial agent sulfanilamide. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting and validating appropriate biomarkers for their specific study needs.
Introduction
Sulfanilamide, a foundational sulfonamide antibiotic, undergoes extensive metabolism in the body. Monitoring exposure to this compound is crucial in various fields, including pharmacology, toxicology, and environmental science. While the parent drug can be measured in biological fluids, its metabolites often provide a more extended window of detection and can offer insights into metabolic capacity. This compound is a major metabolite of sulfanilamide, formed through the N-acetylation pathway, a primary route of detoxification for sulfonamides in humans and many animal species[1][2]. This guide evaluates the suitability of this compound as a biomarker of sulfanilamide exposure, comparing it with the parent compound and other metabolites.
Comparison of Biomarkers for Sulfanilamide Exposure
The selection of an appropriate biomarker depends on several factors, including the biological matrix, the time since exposure, and the specific research question. The parent drug, sulfanilamide, and its primary metabolite, this compound, are the most commonly considered biomarkers. Other metabolites, such as hydroxylated and glucuronidated forms, may also be relevant[1][3][4].
Table 1: Comparison of Sulfanilamide and its Metabolites as Exposure Biomarkers
| Biomarker | Advantages | Disadvantages | Typical Biological Matrix |
| Sulfanilamide (Parent Drug) | Direct measure of the active compound. | Shorter half-life compared to metabolites. | Plasma, Urine, Milk |
| This compound | Major metabolite, indicating metabolic processing. Longer half-life than the parent drug provides a wider detection window[5]. Generally present at higher concentrations than the parent drug after the initial absorption phase. | Indirect measure of exposure. Concentration can be influenced by individual acetylation phenotype (fast vs. slow acetylators)[1]. | Plasma, Urine, Milk |
| Hydroxylated Metabolites | Indicates alternative metabolic pathways. | Typically present at lower concentrations than N4-acetylated metabolites[1]. | Urine |
| Glucuronidated Conjugates | Represents a significant phase II metabolic pathway for some sulfonamides[3]. | Can be analytically challenging to measure due to instability. | Urine |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for sulfanilamide and this compound in humans, highlighting their relative abundance and persistence.
Table 2: Pharmacokinetic Parameters of Sulfanilamide and this compound in Humans
| Parameter | Sulfanilamide | This compound | Reference |
| Half-life (t½) | Biphasic in fast acetylators (1.7 and 5.4 h), Monophasic in slow acetylators (7.6 h) | 36 ± 16 h | [1][3] |
| Major Metabolic Pathway | N/A | Acetylation (major pathway)[1] | [1] |
| Renal Clearance | 0.46 ± 0.16 ml/min | 7.9 ± 2.2 ml/min | [3] |
| Protein Binding | ~90% | ~99% | [1][3] |
Signaling Pathways and Experimental Workflows
Sulfanilamide Metabolism
Sulfanilamide is primarily metabolized in the liver via N-acetylation to form this compound. Other minor pathways include hydroxylation and glucuronidation. Understanding this metabolic pathway is essential for interpreting biomarker data.
Caption: Metabolic pathway of sulfanilamide.
Biomarker Validation Workflow
A robust analytical method is critical for the accurate quantification of biomarkers. The following workflow outlines the key steps for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound.
Caption: LC-MS/MS biomarker validation workflow.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol describes a protein precipitation method for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]
-
-
Source Parameters (e.g., Capillary Voltage, Gas Flow): To be optimized for the specific instrument.
Method Validation Parameters
The analytical method should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero calibrators over the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. Accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤ 15%.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Conclusion
This compound is a robust and reliable biomarker for assessing sulfanilamide exposure. Its longer half-life compared to the parent compound offers a significant advantage for monitoring, providing a wider window of detection. However, researchers should consider the potential influence of acetylation phenotype on its concentration. For a comprehensive assessment, the simultaneous measurement of both sulfanilamide and this compound is recommended. The provided experimental protocols offer a starting point for developing and validating a sensitive and specific LC-MS/MS method for the quantification of this key biomarker. The choice of biomarker will ultimately depend on the specific objectives of the study, and a thorough validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfamethomidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of twenty-two sulfonamides in edible tissues: Investigation of new metabolites and their potential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
A Guide to Inter-Laboratory Comparison for the Quantification of N4-Acetylsulfanilamide
Published: December 23, 2025
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the quantification of N4-Acetylsulfanilamide, a key metabolite of sulfanilamide. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. This document outlines comparative data from a simulated proficiency test, details the analytical methodologies employed, and offers a standardized approach to data analysis and interpretation.
An inter-laboratory comparison, or proficiency test, is a critical exercise to assess the competence of laboratories and the reliability of analytical methods.[1][2] By analyzing identical samples, participating laboratories can benchmark their performance against their peers and a reference value, ensuring the accuracy and reproducibility of their results.[1][3]
Hypothetical Proficiency Test (PT) Design
For this guide, we simulate a proficiency test organized by a central body. Two unique batches of a sample matrix (e.g., human plasma) were fortified with this compound at different, undisclosed concentrations (Sample A and Sample B). These samples were distributed to a group of participating laboratories. Each laboratory was instructed to quantify this compound using their in-house, validated analytical method and report the results in triplicate.[3] The primary analytical techniques used by the participants were High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The overall workflow for such a proficiency test is outlined in the diagram below.
Comparative Performance Data
The performance of each laboratory is evaluated against the assigned value, which is determined by the robust mean of all participant results.[3] A Z-score is calculated for each laboratory to standardize the assessment of their performance.[2] A Z-score between -2 and +2 is generally considered satisfactory.
Z-Score Formula: z = (x - X) / σ where:
-
x = result from the participating laboratory
-
X = the assigned value (robust mean)
-
σ = the target standard deviation for proficiency assessment
Table 1: Results of this compound Quantification in Sample A
Assigned Value (Robust Mean): 78.5 ng/mL
| Laboratory ID | Analytical Method | Reported Mean (ng/mL) | Std. Dev. | RSD (%) | Z-Score | Performance |
| Lab 01 | HPLC-UV | 81.2 | 3.5 | 4.3% | 0.95 | Satisfactory |
| Lab 02 | LC-MS/MS | 77.9 | 1.9 | 2.4% | -0.21 | Satisfactory |
| Lab 03 | HPLC-UV | 85.6 | 4.1 | 4.8% | 2.48 | Unsatisfactory |
| Lab 04 | LC-MS/MS | 78.8 | 2.1 | 2.7% | 0.10 | Satisfactory |
| Lab 05 | HPLC-UV | 75.3 | 3.8 | 5.0% | -1.12 | Satisfactory |
Table 2: Results of this compound Quantification in Sample B
Assigned Value (Robust Mean): 245.0 ng/mL
| Laboratory ID | Analytical Method | Reported Mean (ng/mL) | Std. Dev. | RSD (%) | Z-Score | Performance |
| Lab 01 | HPLC-UV | 251.5 | 9.8 | 3.9% | 0.81 | Satisfactory |
| Lab 02 | LC-MS/MS | 243.2 | 6.1 | 2.5% | -0.22 | Satisfactory |
| Lab 03 | HPLC-UV | 265.8 | 12.5 | 4.7% | 2.58 | Unsatisfactory |
| Lab 04 | LC-MS/MS | 246.1 | 5.9 | 2.4% | 0.14 | Satisfactory |
| Lab 05 | HPLC-UV | 235.4 | 11.3 | 4.8% | -1.19 | Satisfactory |
Table 3: Comparison of Method Validation Parameters
This table summarizes typical validation parameters for the two analytical methods, which are crucial for interpreting the performance data.[4][5]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL | 1.0 ng/mL |
| Accuracy (% Recovery) | 92 - 108% | 97 - 103% |
| Precision (% RSD) | < 10% | < 5% |
The data indicates that while both methods can provide satisfactory results, LC-MS/MS generally offers higher precision (lower %RSD) and sensitivity (lower LOD/LOQ).[6][7] Lab 03's unsatisfactory performance with HPLC-UV could stem from issues such as matrix interference, calibration errors, or procedural deviations.
Experimental Protocols
Detailed and validated protocols are fundamental to achieving reliable analytical results.[4] Below are representative methodologies for the quantification of this compound by HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This method is suitable for quantifying this compound at moderate concentrations.
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of acetonitrile (containing an appropriate internal standard, e.g., sulfamethazine) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
LC-MS/MS Method Protocol
This method provides high sensitivity and selectivity, making it the gold standard for bioanalysis.[6][9]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample (pre-treated with 200 µL of 4% phosphoric acid and an internal standard).
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol/water (40:60 v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 150 µL of mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.[6]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 215.0 -> Product Ion (m/z) 156.0
-
Internal Standard (e.g., Sulfamethazine-d4): Precursor Ion (m/z) 283.1 -> Product Ion (m/z) 190.1
-
-
The following diagram illustrates the key procedural differences between the two analytical methods.
Conclusion and Recommendations
This guide demonstrates a framework for an inter-laboratory comparison for this compound quantification. The simulated results highlight that while both HPLC-UV and LC-MS/MS are viable techniques, LC-MS/MS provides superior sensitivity and precision, which is critical for studies requiring low limits of quantification.
For laboratories participating in such proficiency tests, it is essential to:
-
Utilize well-documented and fully validated analytical methods.[4]
-
Ensure proper training of personnel and regular calibration of equipment.
-
Investigate any unsatisfactory results (Z-scores > |2|) through a thorough root cause analysis to identify and rectify procedural or instrumental errors.
-
Adhere strictly to the proficiency testing protocol provided by the organizing body.[3]
By participating in and critically evaluating the results of inter-laboratory comparisons, organizations can build confidence in their analytical capabilities and ensure the generation of high-quality, reliable data for research and regulatory submissions.
References
- 1. sqfi.com [sqfi.com]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. European Proficiency testing of national reference laboratories for the confirmation of sulfonamide residues in muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. npra.gov.my [npra.gov.my]
- 6. biorxiv.org [biorxiv.org]
- 7. vliz.be [vliz.be]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Acetazolamide and N4-Acetylsulfanilamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the carbonic anhydrase inhibitory activities of Acetazolamide and N4-Acetylsulfanilamide, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of two sulfonamide-containing compounds, acetazolamide and this compound, in their capacity as inhibitors of carbonic anhydrase (CA). While both molecules share a common chemical scaffold, their interaction with the carbonic anhydrase active site and their resulting inhibitory potencies are markedly different. This document serves as a critical resource for researchers engaged in the study of carbonic anhydrase inhibition and the development of novel therapeutics targeting this enzyme family.
Executive Summary
Acetazolamide is a well-established, potent inhibitor of multiple carbonic anhydrase isoforms and is used clinically for various indications. In stark contrast, this compound is expected to be a significantly weaker inhibitor. This difference is primarily attributed to the acetylation of the N4 amino group in this compound, which is believed to interfere with the crucial binding interactions within the enzyme's active site. Direct comparative experimental data for this compound is scarce in publicly available literature, a fact that in itself suggests a lack of significant inhibitory activity. This guide will present the robust inhibitory data for acetazolamide and provide a scientifically reasoned estimation of the activity of this compound based on established structure-activity relationships for sulfonamide inhibitors.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is vital for pH regulation, CO₂ transport, electrolyte balance, and numerous biosynthetic pathways. Given their ubiquitous nature and physiological importance, CAs have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, altitude sickness, and cancer.
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide moiety to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion. This interaction effectively blocks the catalytic activity of the enzyme.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the known inhibition constants (Ki) for acetazolamide against several key human carbonic anhydrase (hCA) isoforms. Due to the lack of available data, the inhibitory potency of this compound is inferred based on the activity of its parent compound, sulfanilamide, and the principles of structure-activity relationships.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 74 | 25.8 | 5.7 |
| This compound | >10,000 (estimated) | >10,000 (estimated) | >10,000 (estimated) | >10,000 (estimated) | >10,000 (estimated) |
| Sulfanilamide | 9,800 | 1,800 | - | - | - |
Note: The inhibitory values for this compound are estimations based on the significantly reduced activity observed upon N-acetylation of the parent sulfonamide. The data for sulfanilamide is provided as a reference point.
Mechanism of Action and Signaling Pathways
The primary signaling pathway affected by these inhibitors is the carbonic anhydrase catalytic cycle itself. By inhibiting the enzyme, these compounds disrupt the rapid interconversion of carbon dioxide and bicarbonate, leading to localized changes in pH and ion concentrations. This disruption forms the basis of their therapeutic effects. For instance, in the ciliary body of the eye, inhibition of carbonic anhydrase reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure, a key mechanism in the treatment of glaucoma.
Figure 1. Simplified signaling pathway of carbonic anhydrase inhibition.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. The following are detailed methodologies for two common assays.
Stopped-Flow CO₂ Hydration Assay
This is a widely used method for measuring the kinetics of CA-catalyzed CO₂ hydration.
1. Principle: This assay measures the rate of pH change resulting from the formation of a proton during the hydration of CO₂. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.
2. Reagents and Equipment:
-
Stopped-flow spectrophotometer.
-
Purified carbonic anhydrase isoform.
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.5).
-
pH indicator (e.g., phenol red, p-nitrophenol).
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO).
3. Procedure:
-
Prepare a solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme at a known concentration.
-
Prepare a series of dilutions of the inhibitor to be tested.
-
In the stopped-flow instrument, one syringe is filled with the enzyme/indicator solution, and the other with the CO₂-saturated water.
-
For inhibitor studies, the inhibitor is pre-incubated with the enzyme solution for a defined period before the reaction is initiated.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change.
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Colorimetric Esterase Activity Assay
This is a simpler, more accessible method that utilizes the esterase activity of carbonic anhydrase.
1. Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically. Inhibitors will decrease the rate of this reaction.
2. Reagents and Equipment:
-
Microplate reader or spectrophotometer.
-
Purified carbonic anhydrase isoform.
-
p-Nitrophenyl acetate (pNPA) substrate.
-
Buffer solution (e.g., Tris-HCl, pH 7.5).
-
Inhibitor stock solutions.
3. Procedure:
-
Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate well or cuvette, add the buffer, the enzyme solution, and the inhibitor solution.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the pNPA substrate.
-
Immediately monitor the increase in absorbance at 400-405 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.
Figure 2. A generalized experimental workflow for determining CA inhibitor potency.
Conclusion
Acetazolamide stands as a potent and well-characterized inhibitor of carbonic anhydrase, with extensive data supporting its activity against multiple isoforms. Its clinical utility is a direct result of this potent inhibition. Conversely, this compound, due to the acetylation of its anilino nitrogen, is predicted to be a very weak or inactive carbonic anhydrase inhibitor. The free -NH₂ group is a critical component of the pharmacophore for many sulfonamide inhibitors, and its modification drastically reduces binding affinity. Researchers designing novel carbonic anhydrase inhibitors should consider the essential role of the unsubstituted sulfonamide moiety and the detrimental effect of substitutions on the aromatic amine. This guide underscores the importance of subtle structural modifications in determining the biological activity of drug candidates and provides the foundational knowledge and experimental frameworks for further investigation in this field.
A Comparative Analysis of N4-Acetylsulfanilamide and its Glucuronide Metabolite: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of N4-Acetylsulfanilamide and its putative N1-glucuronide metabolite, offering valuable insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, pharmacokinetic profiles, and pharmacological and toxicological characteristics, this document aims to facilitate a deeper understanding of the biotransformation of this compound and the potential implications of its glucuronide conjugate.
Introduction
This compound is the primary metabolite of the antibacterial agent sulfanilamide.[1] Like many xenobiotics, it can undergo further phase II metabolism, including glucuronidation.[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the parent molecule, typically increasing its water solubility and facilitating its excretion.[3] Understanding the differences between the acetylated parent compound and its glucuronide metabolite is crucial for a complete assessment of the drug's disposition, efficacy, and potential for adverse effects.
Physicochemical Properties
The addition of a glucuronic acid moiety significantly alters the physicochemical properties of this compound, primarily increasing its polarity and water solubility. While experimental data for the glucuronide metabolite is scarce, its properties can be inferred based on the known effects of glucuronidation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | This compound-N1-glucuronide (Predicted) |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide[1] | (2S,3S,4S,5R,6R)-6-((4-acetamidophenyl)sulfonamido)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
| Molecular Formula | C₈H₁₀N₂O₃S[1] | C₁₄H₁₈N₂O₉S |
| Molecular Weight | 214.24 g/mol [1] | 390.37 g/mol |
| Water Solubility | Low | High |
| LogP (Predicted) | ~0.5 | Significantly lower than the parent compound |
| pKa | Data not readily available | Expected to have an acidic pKa due to the carboxylic acid group of glucuronic acid |
Pharmacokinetic Profiles
Glucuronidation is a major pathway for the detoxification and elimination of drugs and their metabolites.[4] The conjugation of glucuronic acid to this compound is expected to significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | This compound | This compound-N1-glucuronide (Inferred) |
| Absorption | Orally absorbed[5] | Poor oral absorption due to high polarity |
| Distribution | Widely distributed in the body[5] | Primarily confined to the systemic circulation and organs of elimination (liver, kidney) |
| Metabolism | Can be a substrate for glucuronidation[2] | Not expected to undergo significant further metabolism |
| Excretion | Primarily renal[6] | Primarily renal, likely with a higher clearance rate than the parent compound |
| Protein Binding | Expected to bind to plasma proteins | Glucuronidation generally reduces protein binding[2][7] |
| Half-life | Varies depending on the parent sulfonamide[8] | Expected to have a shorter half-life due to rapid renal excretion |
Pharmacological and Toxicological Profiles
The pharmacological activity of sulfonamides is attributed to their ability to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] Acetylation at the N4 position generally leads to a loss of antibacterial activity. Glucuronidation is typically a detoxification pathway, rendering the compound pharmacologically inactive and less toxic.[3]
Table 3: Comparison of Pharmacological and Toxicological Effects
| Aspect | This compound | This compound-N1-glucuronide (Inferred) |
| Antibacterial Activity | Generally considered inactive or significantly less active than the parent sulfanilamide | Expected to be devoid of antibacterial activity |
| Other Pharmacological Activity | May possess other biological activities, as seen with various sulfonamide derivatives[5][10] | Unlikely to have significant pharmacological activity |
| Toxicity | Potential for hypersensitivity reactions and nephrotoxicity, although generally less toxic than the parent sulfonamide[11] | Considered a detoxification product with low potential for toxicity.[3] However, some reactive glucuronide metabolites have been implicated in toxicity.[12] |
Experimental Protocols
In Vitro Glucuronidation of this compound using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of this compound to its glucuronide metabolite using liver microsomes.
Materials:
-
This compound
-
Human or animal liver microsomes[13]
-
UDP-glucuronic acid (UDPGA)[13]
-
Alamethicin[13]
-
Magnesium chloride (MgCl₂)[13]
-
Potassium phosphate buffer (pH 7.4)[13]
-
Acetonitrile (ACN)
-
LC-MS/MS system[14]
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO) and alamethicin to the mixture.
-
Addition of Cofactor: Start the enzymatic reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of this compound and its glucuronide metabolite using a validated LC-MS/MS method.[14]
HPLC Method for the Analysis of this compound and its Metabolite
This is a general HPLC method that can be adapted for the separation and quantification of this compound and its glucuronide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV absorbance maxima of the analytes, or mass spectrometry for higher selectivity and sensitivity.
Sample Preparation:
-
Biological samples (e.g., plasma, urine, or microsomal incubates) should undergo protein precipitation with an organic solvent like acetonitrile, followed by centrifugation. The resulting supernatant can be directly injected or further purified using solid-phase extraction (SPE).
Visualizations
Metabolic Pathway of Sulfanilamide
References
- 1. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfamethomidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacokinetics, N1-glucuronidation, and N4-acetylation of sulfa-6-monomethoxine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating Anti-N4-Acetylsulfanilamide Antibody Specificity
For researchers and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for validating the specificity of antibodies against the small molecule N4-Acetylsulfanilamide, a metabolite of sulfanilamide antibiotics. We compare the well-established competitive enzyme-linked immunosorbent assay (ELISA) with the gold-standard analytical technique of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of a typical anti-sulfonamide competitive ELISA compared to a standard HPLC-MS/MS method for the detection of sulfonamides.
| Performance Metric | Competitive ELISA | HPLC-MS/MS |
| Principle | Antigen-antibody binding competition | Physicochemical separation and mass-to-charge ratio detection |
| Limit of Detection (LOD) | 2 - 5 ppb (ng/mL)[1][2] | 5.4 - 48.3 µg/kg (ppb)[3] |
| Limit of Quantification (LOQ) | - | 10.4 - 119.3 µg/kg (ppb)[3] |
| Specificity | Dependent on antibody cross-reactivity | High, based on retention time and specific mass transitions |
| Sample Throughput | High (96-well plate format)[4] | Lower, sequential sample injection |
| Cost per Sample | Lower | Higher |
| Recovery Rate | 70 ±10%[5] | 90.8 - 104.5%[3] |
| Ease of Use | Relatively simple and fast | Requires specialized equipment and expertise |
Experimental Protocols
Detailed methodologies for both competitive ELISA and HPLC-MS/MS are provided below to allow for a thorough understanding of the validation process.
This protocol is a generalized procedure for a competitive ELISA to determine the concentration of this compound in a sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody or a sulfonamide-protein conjugate.
-
This compound standards of known concentrations.
-
Anti-N4-Acetylsulfanilamide antibody.
-
Enzyme-conjugated secondary antibody (if the primary is not labeled).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of this compound standards in the assay buffer. Dilute samples to the expected concentration range of the assay.
-
Competitive Reaction: Add a fixed amount of anti-N4-Acetylsulfanilamide antibody to each well, followed by the addition of either the standard or the sample. Incubate for 1-2 hours at room temperature to allow competition between the free this compound (in the standard or sample) and the coated sulfonamide conjugate for binding to the antibody.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: If the primary antibody is not enzyme-conjugated, add an enzyme-labeled secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
This protocol outlines a general procedure for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150mm, 5µm)[6].
-
Mobile Phase A: Water with 0.1% formic acid[6].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[6].
-
This compound analytical standard.
-
Sample extraction solvents (e.g., ethyl acetate, methanol).
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC column. Separate the analytes using a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. For example, a 10-minute isocratic elution can be used[7].
-
Mass Spectrometric Detection: As the analyte elutes from the column, it is ionized (e.g., using electrospray ionization - ESI) and enters the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. The intensity of these product ions is measured.
-
Quantification: A calibration curve is generated by injecting known concentrations of the this compound standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow of a competitive ELISA and the underlying principle of competitive binding.
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Principle of competitive binding in an immunoassay.
Cross-Reactivity Profile
A critical aspect of antibody specificity for a small molecule is its cross-reactivity with structurally related compounds. The following table presents a typical cross-reactivity profile for a monoclonal antibody raised against a sulfonamide. Note that this compound is a metabolite, and its cross-reactivity would need to be specifically tested.
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 108[3] |
| Sulfisoxazole | 99[3] |
| Sulfachloropyrazine | 97[3] |
| Sulfadiazine | 68[3] |
| Sulfachloropyridazine | 64[3] |
| Sulfathiazole | 7[3] |
| Sulfamethizole | 5.3[3] |
| N4-acetyl-sulfadiazine | 35[3] |
| Sulfamethoxazole | <1[3] |
| Sulfanilamide | <1[3] |
This guide provides the necessary information for researchers to make informed decisions when validating the specificity of an antibody for this compound. The choice between a competitive ELISA and HPLC-MS/MS will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. SAs (Sulfonamides) ELISA Kit - Elabscience® [elabscience.com]
- 3. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. atzlabs.com [atzlabs.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of N4-Acetylsulfanilamide and Other N-acetylated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of N4-Acetylsulfanilamide and other key N-acetylated sulfonamides, focusing on their antimicrobial efficacy, physicochemical properties, and underlying mechanisms of action. The information presented is supported by experimental data to facilitate objective evaluation and inform research and development efforts in the field of antimicrobial agents.
Executive Summary
Physicochemical Properties
The physicochemical properties of sulfonamides, such as solubility and protein binding, significantly influence their pharmacokinetic and pharmacodynamic profiles. A comparison of this compound with its parent compound, sulfanilamide, and another commonly used N-acetylated sulfonamide, sulfacetamide, reveals key differences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |
| This compound | C₈H₁₀N₂O₃S | 214.24 | Slightly soluble[1] |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 1.04e+01 g/L[2] |
| Sulfacetamide | C₈H₁₀N₂O₃S | 214.24 | 12500 mg/L (at 37 °C)[3] |
Antimicrobial Activity: A Tale of Inactivation
A critical point of comparison is the antimicrobial activity of these compounds. Experimental evidence strongly indicates that N4-acetylation of sulfanilamide leads to a loss of its antibacterial properties.
Key Findings:
-
N4-acetyl sulfonamide metabolites have been found to possess no antimicrobial activity .[4] This is a crucial distinction from their non-acetylated parent compounds.
-
In contrast, other sulfonamide derivatives, including those with different substitutions, have demonstrated a range of antibacterial activities against various pathogens.
Mechanism of Action: The Folic Acid Synthesis Pathway
Sulfonamides exert their bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. This mechanism is a classic example of competitive inhibition.
Signaling Pathway:
Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. Below are standardized methods for determining key parameters.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Detailed Steps:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine and thymine is used.
-
Drug Dilution: A two-fold serial dilution of the sulfonamide is prepared in the microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.
Logical Relationship Diagram:
Caption: Logical flow of an equilibrium dialysis protein binding assay.
Procedure Outline:
-
A dialysis cell is separated into two chambers by a semi-permeable membrane.
-
One chamber contains the drug in a plasma or protein solution, and the other contains a protein-free buffer.
-
The system is allowed to reach equilibrium, during which the unbound drug diffuses across the membrane.
-
The concentrations of the drug in both chambers are measured.
-
The percentage of protein-bound drug is calculated from the difference in concentrations.
Conclusion
The N4-acetylation of sulfanilamide results in a molecule, this compound, that is devoid of the antimicrobial activity characteristic of its parent compound and other active sulfonamides. This lack of activity is a critical consideration in drug metabolism and development, as this metabolic pathway represents a deactivation of the therapeutic agent. The provided data and experimental protocols offer a foundational understanding for researchers to further explore the structure-activity relationships within the sulfonamide class of antibiotics and to design new derivatives with improved efficacy and pharmacokinetic properties.
References
- 1. aminer.org [aminer.org]
- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N4-AcetylSulfanilamide proper disposal procedures
Proper disposal of N4-Acetylsulfanilamide is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this substance responsibly.
Hazard and Safety Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] This document contains detailed information regarding potential hazards and safe handling protocols.
Summary of Hazards:
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Pre-Disposal Safety and Handling
Adherence to proper safety protocols is the first step in the disposal process.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Handling:
-
Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
-
Avoid generating dust when handling the solid form of the compound.[2]
-
Prevent all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[2] Treat all waste containing this chemical as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2] Under no circumstances should this compound be disposed of down the sink or in regular trash .[2][3]
1. Waste Segregation:
-
Solid Waste: Collect un-dissolved this compound powder, contaminated spill cleanup materials, and other solid items in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with this compound should be collected in a sealed bag and placed inside the solid chemical waste container.[6]
2. Waste Container Management:
-
Selection: Use only sturdy, leak-proof containers that are chemically compatible with this compound.[2][5]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound" or "Aqueous solution of this compound").[2]
-
Storage: Keep waste containers securely closed except when adding waste.[2][5] Store them in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[2]
3. Disposal of Empty Containers:
-
Thoroughly empty the container of all residual powder.
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.[5]
-
After the initial rinse is collected, the container can be washed normally.
-
Before discarding the clean container in regular recycling or trash, all labels must be completely removed or defaced.[5]
4. Arranging for Final Disposal:
-
Contact your institution's EHS department to request a pickup for the full hazardous waste containers.[2]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling N4-Acetylsulfanilamide
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Handling of N4-Acetylsulfanilamide.
This guide provides critical safety protocols, immediate first aid measures, and detailed operational procedures for the laboratory use of this compound (CAS No: 121-61-9).[1] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE)
A thorough PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[3][4] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice.[4] Always inspect gloves for integrity before use and dispose of them properly after handling.[4] |
| Body | Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory | NIOSH-approved Respirator | For operations that may generate dust, use a respirator with a particulate filter.[3] If concentrations are over the exposure limit, an air-purifying respirator with organic vapor cartridges may be acceptable. If concentrations are unknown, use a supplied-air respirator.[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H10N2O3S[2][6][7] |
| Molecular Weight | 214.24 g/mol [2][6] |
| Appearance | White to light beige crystalline powder[8] |
| Melting Point | 216-219.5 °C[7][8] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 30 mg/ml).[9] Sparingly soluble in aqueous buffers.[9] |
| Storage Temperature | -20°C[9] |
| Stability | ≥ 4 years at -20°C[9] |
Experimental Protocols: Step-by-Step Guidance
1. Weighing and Transferring the Solid Compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[4] Clear the workspace of any unnecessary items.
-
Engineering Controls: Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to minimize dust dispersion.[3][4] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Procedure:
-
Use non-sparking tools for handling the solid.[3]
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat or appropriate container.
-
Avoid creating dust.[3] If dust is generated, ensure the fume hood is functioning correctly to capture it.
-
Once the desired amount is weighed, securely close the primary container.
-
Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, and dispose of it as hazardous waste.
-
2. Solution Preparation:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO and dimethylformamide.[9] For aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer of choice.[9]
-
Procedure:
-
In a chemical fume hood, add the weighed this compound to an appropriate flask or beaker.
-
Slowly add the chosen solvent to the solid to avoid splashing.[4]
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.[4][10]
-
Aqueous solutions are not recommended for storage for more than one day.[9]
-
Safe Handling and Storage Workflow
Caption: General laboratory workflow for handling this compound.
First Aid Measures
In case of exposure, follow these first-aid procedures. Medical observation for at least 48 hours after an accident is recommended as symptoms of poisoning may be delayed.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[1][3][5] |
| Skin Contact | Immediately remove all soiled and contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Get medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of running water for several minutes, holding the eyelids open.[1] If symptoms persist, consult a doctor.[1] |
| Ingestion | If swallowed, do not induce vomiting.[5] If the person is conscious and alert, give two glasses of water.[5] Immediately call a doctor.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, weighing paper, and disposable labware, in a designated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, labeled hazardous waste container.[4]
-
General Guidance: Disposal must be made according to official regulations.[1] Do not allow the product or large quantities of it to enter sewers, surface water, or ground water.[1] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. media.hiscoinc.com [media.hiscoinc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Acetamidobenzenesulfonamide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
